molecular formula C17H16O4 B3027302 5,7-Dimethoxyflavanone CAS No. 1277188-85-8

5,7-Dimethoxyflavanone

Cat. No.: B3027302
CAS No.: 1277188-85-8
M. Wt: 284.31 g/mol
InChI Key: IAFBOKYTDSDNHV-UHFFFAOYSA-N
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Description

5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone is a methylated flavanone, a class of flavonoids recognized for their diverse pharmacological potential. While its close structural relative, 5,7-dimethoxyflavone, is more widely studied and abundant, this compound has been identified in select natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed protocols for its isolation and semi-synthesis, and an exploration of its potential biological activities through relevant signaling pathways.

Natural Sources of this compound

The primary documented natural source of this compound is the rhizome of Boesenbergia rotunda, a member of the ginger family (Zingiberaceae) commonly known as fingerroot or Chinese ginger. While other flavonoids are more abundant in this plant, this compound has been successfully identified as one of its constituents.

Quantitative Data on Flavonoid Content in Boesenbergia rotunda

Quantitative data for this compound specifically is limited in the available literature. However, studies on the yields of other major flavonoids from Boesenbergia rotunda provide a valuable reference for extraction efficiency.

Plant MaterialExtraction MethodFlavonoid IsolatedYieldReference
Boesenbergia rotunda rhizomesMaceration with petroleum ether followed by recrystallizationPinostrobin2.36% (of crude precipitate)[1]
Boesenbergia rotunda rhizomesNot specifiedTotal of 5 selected flavonoids12975.52 ± 71.78 µg/g dry weight[2]

Experimental Protocols

Given the limited availability of specific isolation protocols for this compound, this guide provides a generalized method for flavonoid extraction from Boesenbergia rotunda rhizomes, which can be adapted for the targeted isolation of this compound. Additionally, a protocol for the semi-synthesis of this compound from the more abundant 5,7-dimethoxyflavone is detailed.

Protocol 1: Isolation of Flavonoids from Boesenbergia rotunda Rhizomes (General Method)

This protocol is a composite of standard methods for flavonoid extraction from Boesenbergia rotunda. Further chromatographic separation would be required to isolate this compound.

1. Plant Material Preparation:

  • Obtain fresh rhizomes of Boesenbergia rotunda.

  • Wash the rhizomes thoroughly with water to remove any soil and debris.

  • Slice the rhizomes into thin pieces and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform exhaustive extraction of the dried powder with a suitable solvent. Common solvents for flavonoid extraction include ethanol, methanol, or hexane. Maceration or Soxhlet extraction can be employed.

    • Maceration: Soak the powdered rhizomes in the chosen solvent (e.g., 95% ethanol) in a sealed container for 24-72 hours at room temperature with occasional agitation. Repeat the process multiple times with fresh solvent to ensure complete extraction.

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

  • Subject the fractions to column chromatography over silica gel or Sephadex LH-20.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different flavonoid constituents.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Further purification of the desired fractions can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: Semi-synthesis of this compound via Catalytic Hydrogenation of 5,7-Dimethoxyflavone

This method is based on the general principle of reducing the C2-C3 double bond of a flavone to yield a flavanone.

1. Materials and Reagents:

  • 5,7-Dimethoxyflavone (starting material)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

2. Procedure:

  • Dissolve a known amount of 5,7-dimethoxyflavone in ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The flavanone product will have a different Rf value than the starting flavone.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.

Signaling Pathways and Biological Activity

Direct studies on the specific signaling pathways modulated by this compound are scarce. However, due to its structural similarity to 5,7-dimethoxyflavone, it is plausible that it exhibits comparable biological activities. The bioactivity of flavones and flavanones can differ based on the saturation of the C2-C3 bond, which affects the planarity of the molecule and its interaction with biological targets.

The related compound, 5,7-dimethoxyflavone, has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: 5,7-Dimethoxyflavone has been reported to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. 5,7-Dimethoxyflavone has been shown to modulate MAPK signaling.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a critical pathway in regulating cell survival, growth, and proliferation. Flavonoids are known to interact with components of this pathway.

Further research is necessary to elucidate the specific effects of this compound on these and other signaling pathways to fully understand its therapeutic potential.

experimental_workflow cluster_isolation Isolation from Boesenbergia rotunda cluster_synthesis Semi-Synthesis plant Boesenbergia rotunda rhizomes prep Drying and Grinding plant->prep extract Solvent Extraction (e.g., Ethanol) prep->extract crude Crude Extract extract->crude fractionate Fractionation (Column Chromatography) crude->fractionate pure_flavanone Pure this compound fractionate->pure_flavanone flavone 5,7-Dimethoxyflavone hydrogenation Catalytic Hydrogenation (H₂, Pd/C) flavone->hydrogenation crude_synth Crude Product hydrogenation->crude_synth purify_synth Purification (Recrystallization/Chromatography) crude_synth->purify_synth pure_synth_flavanone Pure this compound purify_synth->pure_synth_flavanone

References

Synthesis and Characterization of 5,7-Dimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavonoid derivative belonging to the flavanone subclass. As a methylated flavanone, it exhibits enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes established experimental protocols, tabulated spectral data for robust identification, and a discussion of its known biological activities, with a focus on the underlying signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.

Synthesis Workflow

The general workflow for the synthesis of this compound is illustrated below. The process begins with the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then subjected to acid-catalyzed cyclization to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2'-Hydroxy-4',6'- dimethoxyacetophenone C 2'-Hydroxy-4',6'- dimethoxychalcone A->C B Benzaldehyde B->C D This compound C->D  H+ / Heat   reagent1 KOH / EtOH reagent1->C

Caption: General synthesis workflow for this compound.
Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Cyclization of Chalcone)

  • Dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) from the previous step in ethanol or a suitable solvent mixture.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 2-6 hours. The progress of the cyclization should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The solid precipitate, this compound, is collected by filtration.

  • Wash the solid with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.

  • The crude flavanone is dried and purified by recrystallization, typically from ethanol or methanol, to yield pure crystals.

Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The quantitative data are summarized below.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₆O₄[1]
Molecular Weight284.31 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting Point108-110 °CN/A
Spectroscopic Data

The structural elucidation is primarily based on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.45-7.35 m - H-2', H-3', H-4', H-5', H-6'
6.15 d 2.3 H-8
6.08 d 2.3 H-6
5.40 dd 13.0, 3.0 H-2
3.85 s - 7-OCH₃
3.81 s - 5-OCH₃
3.05 dd 17.0, 13.0 H-3 (ax)

| 2.85 | dd | 17.0, 3.0 | H-3 (eq) |

Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
190.5 C-4
162.5 C-7
160.1 C-5
158.8 C-8a
138.5 C-1'
128.8 C-3', C-5'
128.6 C-4'
126.2 C-2', C-6'
105.5 C-4a
93.8 C-6
92.7 C-8
79.2 C-2
55.9 7-OCH₃
55.5 5-OCH₃

| 45.8 | C-3 |

Table 2.3: Mass Spectrometry and UV-Vis Data

Technique Data
Mass (GC-MS) m/z 284 [M]⁺, 180, 152, 122[1]

| UV-Vis (MeOH) | λmax at 288 nm and 325 nm |

Biological Activity and Signaling Pathways

While this compound itself is an object of study, its oxidized counterpart, 5,7-dimethoxyflavone (DMF), has been more extensively investigated for its biological activities. DMF has demonstrated significant potential in mitigating sarcopenia (age-related muscle loss) and exerting anti-inflammatory effects. These activities are attributed to its ability to modulate key intracellular signaling pathways.

Anti-Sarcopenia Effects via PI3K/Akt/mTOR Pathway

5,7-Dimethoxyflavone has been shown to suppress sarcopenia by promoting muscle protein synthesis and inhibiting degradation.[2] It achieves this by stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis. Simultaneously, activated Akt phosphorylates and inhibits Forkhead box O (FoxO) proteins, preventing the transcription of genes involved in muscle atrophy.

PI3K_Akt_Pathway DMF 5,7-Dimethoxyflavone PI3K PI3K DMF->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO FoxO Akt->FoxO Inhibits Protein_Syn Muscle Protein Synthesis mTOR->Protein_Syn Promotes Proteolysis Muscle Protein Degradation (Atrophy) FoxO->Proteolysis Promotes

Caption: Modulation of the PI3K/Akt/mTOR pathway by 5,7-dimethoxyflavone.
Anti-Inflammatory Effects via NF-κB Pathway

Chronic inflammation is a key driver of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the degradation of the inhibitor of κB (IκBα), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. 5,7-Dimethoxyflavone has been shown to alleviate inflammatory responses by downregulating this pathway, thereby reducing the production of these inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates DMF 5,7-Dimethoxyflavone DMF->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 5,7-dimethoxyflavone.

Conclusion

This compound can be reliably synthesized and purified through well-established organic chemistry protocols. Its structure is unequivocally confirmed by a combination of spectroscopic techniques, providing a clear analytical fingerprint for researchers. The biological activities associated with its flavone analogue, particularly in the realms of muscle health and inflammation, highlight the therapeutic potential of this structural class. The modulation of fundamental signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these effects, underscoring the value of this compound and related compounds as lead structures in modern drug discovery and development.

References

A Comprehensive Technical Guide to the Biological Activities of 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its principal pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic properties. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for the cited assays, and visualizes the implicated molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of biological activities. Among them, methylated flavonoids such as this compound have shown enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[1] This compound has demonstrated significant potential in modulating key cellular processes involved in inflammation, cancer progression, and neurodegeneration. This guide aims to consolidate the current scientific knowledge on this compound's biological activities, with a focus on its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its structurally related flavone, 5,7-Dimethoxyflavone, which is often studied for similar purposes.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineAssayResult (IC50)Reference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT Assay25 µM[1][2][3]
5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6)HepG2 (Liver Cancer)Cytotoxicity Assay36.38 and 25.34 µg/mL, respectively[2]
5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6)T47D (Breast Cancer)Cytotoxicity Assay41.66 and 22.94 µg/mL, respectively

Table 2: Anti-inflammatory Activity

CompoundModelEndpoint AssessedQuantitative ResultReference
5,7-DimethoxyflavoneRat Paw EdemaEdema ReductionComparable to aspirin
5,7-DimethoxyflavoneRat Pleurisy ModelProstaglandin BiosynthesisMarkedly inhibited
5,7-DimethoxyflavoneLPS-stimulated MacrophagesNO, PGE2, TNF-α, IL-1β ProductionEffective reduction

Table 3: Neuroprotective Activity

CompoundModelNeurotoxic InsultConcentration/DoseEndpoint AssessedQuantitative ResultReference
5,7-DimethoxyflavoneMemory-impaired MiceLipopolysaccharide (LPS)10, 20, 40 mg/kgAβ, IL-1β, IL-6, TNF-α levelsSignificantly reduced
5,7-DimethoxyflavoneMemory-impaired MiceLipopolysaccharide (LPS)10, 20, 40 mg/kgBDNF levelSignificantly increased

Table 4: Other Biological Activities

CompoundActivityModelConcentration/DoseKey FindingReference
5,7-DimethoxyflavoneAnti-obesity3T3-L1 Adipocytes0-20 μMInhibits lipid accumulation
5,7-DimethoxyflavoneAnti-obesityHigh-Fat Diet Mice50 mg/kg/dayDecreases body weight gain
5,7-DimethoxyflavoneAnti-sarcopenicAged Mice25 and 50 mg/kgIncreased grip strength and muscle volume
5,7-DimethoxyflavoneEnzyme InhibitionCytochrome P450 3As-Markedly decreases expression
5,7-DimethoxyflavoneBCRP Inhibition--Potent inhibitor

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of 5,7-Dimethoxyflavone are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways. In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators. 5,7-Dimethoxyflavone inhibits this cascade, resulting in reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) MAPK->Inflammation NFkB->Inflammation DMF 5,7-Dimethoxyflavone DMF->MAPK Inhibits DMF->NFkB Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by 5,7-Dimethoxyflavone.

Anticancer Signaling

In cancer cells, 5,7-Dimethoxyflavone has been shown to induce apoptosis and inhibit proliferation. One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential and subsequent apoptosis. It can also cause cell cycle arrest, preventing cancer cells from dividing. Furthermore, it has been suggested to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G DMF 5,7-Dimethoxyflavone ROS ROS Generation DMF->ROS CellCycle Cell Cycle Arrest DMF->CellCycle PI3K PI3K/Akt/mTOR Pathway DMF->PI3K Inhibits MMP Mitochondrial Membrane Potential Decrease ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Proliferation Cell Proliferation PI3K->Proliferation G DMF 5,7-Dimethoxyflavone Neuroinflammation Neuroinflammation (↓ Aβ, IL-1β, IL-6, TNF-α) DMF->Neuroinflammation BDNF ↑ BDNF Levels DMF->BDNF Neurotransmitters Neurotransmitter Modulation (↑ GABRA1, 5-HT2A, 5-HT2C) DMF->Neurotransmitters Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection BDNF->Neuroprotection Neurotransmitters->Neuroprotection G cluster_0 MTT Assay Workflow A Seed Cancer Cells B Treat with 5,7-Dimethoxyflavone A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

References

Anticancer Properties of 5,7-Dimethoxyflavanone Against HepG2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anticancer properties of 5,7-Dimethoxyflavanone (DMF) against the human hepatocellular carcinoma cell line, HepG2. The information presented is synthesized from published scientific literature, focusing on the cytotoxic and apoptotic effects of this methylated flavanone.

Executive Summary

This compound, a natural flavonoid, has demonstrated significant anticancer activity against HepG2 liver cancer cells. The primary mechanism of action involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. Furthermore, this compound has been shown to induce cell cycle arrest, contributing to its overall cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound in HepG2 cells has been established at 25 µM[1][2][3][4][5].

Data Presentation

The following tables summarize the quantitative data reported on the effects of this compound on HepG2 cells.

Table 1: Cytotoxicity of this compound on HepG2 Cells

CompoundCell LineAssayIC50Time PointReference
This compoundHepG2MTT Assay25 µM48h

Table 2: Mechanistic Effects of this compound on HepG2 Cells

ParameterConcentrationTime PointObserved EffectQuantitative DataReference
Mitochondrial Membrane Potential (ΔΨm)25 µM48hSignificant Reduction~37% decrease compared to control
Reactive Oxygen Species (ROS) Generation25 µM12h - 72hSignificant IncreaseData not available (described as a considerable upsurge)
Cell Cycle Arrest10 µM, 25 µM, 50 µM48hDose-dependent increase in Sub-G1 populationSpecific percentages not available
Apoptosis10 µM, 25 µM, 50 µM48hDose-dependent increase in nuclear fragmentationData not available (qualitatively observed via DAPI staining)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Cell Line: HepG2 (Human Hepatocellular Carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.

MTT Assay for Cell Viability
  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

DAPI Staining for Apoptosis
  • Seed HepG2 cells on sterile glass coverslips in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Treat the cells with different concentrations of this compound for 48 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes in the dark.

  • Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Flow Cytometry for Cell Cycle Analysis
  • Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Reactive Oxygen Species (ROS) Detection
  • Treat HepG2 cells with this compound for the desired time.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)
  • Treat HepG2 cells with this compound.

  • Harvest the cells and incubate with 5 µg/mL of the cationic dye JC-1 for 20 minutes at 37°C.

  • Wash the cells with PBS and resuspend in PBS.

  • Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (525 nm). The ratio of red to green fluorescence is used to determine the change in ΔΨm.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells

G DMF This compound ROS ↑ Reactive Oxygen Species (ROS) DMF->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Apoptosis Apoptosis MMP->Apoptosis CellCycleArrest Sub-G1 Phase Cell Cycle Arrest Apoptosis->CellCycleArrest

Caption: Proposed mechanism of this compound-induced apoptosis in HepG2 cells.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

G cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Detection A1 Seed HepG2 Cells (96-well plate) A2 Treat with This compound A1->A2 A3 MTT Assay A2->A3 A4 Measure Absorbance (570 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Seed HepG2 Cells (on coverslips) B2 Treat with This compound B1->B2 B3 Fix and Permeabilize B2->B3 B4 DAPI Staining B3->B4 B5 Fluorescence Microscopy B4->B5 G cluster_ros ROS Detection cluster_mmp Mitochondrial Membrane Potential cluster_cellcycle Cell Cycle Analysis Start Treat HepG2 cells with This compound Harvest Harvest and Wash Cells Start->Harvest ROS_Stain Incubate with DCFH-DA Harvest->ROS_Stain MMP_Stain Incubate with JC-1 Harvest->MMP_Stain CC_Fix Fix in Ethanol Harvest->CC_Fix ROS_Analysis Flow Cytometry (FITC Channel) ROS_Stain->ROS_Analysis MMP_Analysis Flow Cytometry (FITC & PE Channels) MMP_Stain->MMP_Analysis CC_Stain Stain with Propidium Iodide/RNase A CC_Fix->CC_Stain CC_Analysis Flow Cytometry (PI Channel) CC_Stain->CC_Analysis

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a multitude of diseases. Flavonoids, a class of polyphenolic compounds found in plants, are widely investigated for their therapeutic properties, including anti-inflammatory activities[1][2]. 5,7-Dimethoxyflavanone (5,7-DMF) is a polymethoxylated flavone that has demonstrated significant anti-inflammatory potential in various preclinical, in vitro models[3]. This document provides a comprehensive technical overview of the in vitro anti-inflammatory effects of 5,7-DMF, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response[3][4].

Mechanism of Action: Core Signaling Pathways

In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have elucidated the primary molecular mechanisms by which 5,7-DMF exerts its anti-inflammatory effects. LPS, a component of Gram-negative bacteria cell walls, triggers a powerful inflammatory cascade by activating Toll-like Receptor 4 (TLR4), which subsequently initiates downstream signaling through the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this cascade. It reduces the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the NF-κB p65 subunit. This action effectively suppresses the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor as MyD88/TRAF6 receptor->as signaling_complex MyD88/TRAF6 receptor->signaling_complex pathway_protein pathway_protein inhibited_protein inhibited_protein transcription_factor NF-κB (p65/p50) nucleus Nucleus transcription_factor->nucleus Translocation transcription_factor->as transcription Gene Transcription transcription_factor->transcription inhibitor IκBα compound This compound ikk IKK Complex compound->ikk Inhibits output output as->as as->ikk signaling_complex->as signaling_complex->ikk ikk->inhibitor Phosphorylates inactive_complex NF-κB-IκBα (Inactive) inactive_complex->transcription_factor transcription->as genes1 iNOS, COX-2 transcription->genes1 genes2 TNF-α, IL-1β, IL-6 transcription->genes2 genes1->as inflammation_out Inflammatory Response genes1->inflammation_out genes2->as genes2->inflammation_out

Fig. 1: Inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) family—which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—is another critical signaling nexus activated by LPS. Phosphorylation and activation of these kinases lead to the activation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes. Studies indicate that 5,7-DMF can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby contributing to its anti-inflammatory effect.

G cluster_mapk MAPK Cascades stimulus LPS receptor TLR4 stimulus->receptor as TAK1 receptor->as tak1 TAK1 receptor->tak1 pathway_protein pathway_protein mapk mapk compound This compound p38 p38 compound->p38 Inhibits Phosphorylation jnk JNK compound->jnk erk ERK compound->erk transcription_factor AP-1 output Inflammatory Gene Expression transcription_factor->output tak1->as mkks MKKs tak1->mkks mkks->as mkks->as mkks->as mkks->p38 mkks->jnk mkks->erk p38->transcription_factor Activate jnk->transcription_factor Activate erk->transcription_factor Activate

Fig. 2: Modulation of MAPK signaling by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of 5,7-DMF has been quantified by measuring its ability to inhibit the production of key inflammatory mediators in vitro.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

MediatorCell LineInducerEffectQuantitative DataReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSInhibitionPotent inhibition observed.
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPSInhibitionSignificant inhibition reported.
iNOS ExpressionRAW 264.7 MacrophagesLPSDownregulationExpression levels reduced.
COX-2 ExpressionRAW 264.7 MacrophagesLPSDownregulationExpression levels reduced.

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, which often focuses on qualitative effects or related analogues. However, the compound is consistently described as a potent inhibitor.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineCell Line / ModelInducerEffectReference
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated macrophagesLPSInhibition of production
Interleukin-1β (IL-1β)LPS-stimulated macrophagesLPSInhibition of production
Interleukin-6 (IL-6)LPS-stimulated macrophagesLPSInhibition of production
Interleukin-8 (IL-8)Human Skin FibroblastsUVBSuppression

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the anti-inflammatory properties of compounds like 5,7-DMF. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow involves cell culture, treatment with the test compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.

G cluster_analysis Analysis Methods A 1. Cell Culture (e.g., RAW 264.7 Macrophages) Seed cells in appropriate plates B 2. Pre-treatment Incubate cells with various concentrations of 5,7-DMF A->B C 3. Inflammatory Stimulation Add LPS (e.g., 100 ng/mL) to induce inflammation and incubate B->C D 4. Sample Collection Harvest cell culture supernatant and cell lysates C->D E 5. Downstream Analysis D->E F Griess Assay (NO) E->F G ELISA (Cytokines, PGE2) E->G H Western Blot (Protein Expression) E->H I qPCR (mRNA Expression) E->I

Fig. 3: General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a specific density (e.g., 1 x 10⁴ cells/well for 96-well plates) and allowed to adhere for 2-24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of 5,7-DMF (dissolved in DMSO, with final DMSO concentration typically <0.1%). Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included. The cells are then incubated for a specified period (e.g., 16-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure: a. After incubation, collect 100 µL of culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess reagent (a 1:1 mixture of 0.5% sulfanilic acid in 2.5% phosphoric acid and 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. c. Incubate at room temperature for 10 minutes in the dark. d. Measure the absorbance at approximately 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Cytokine and PGE2 Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) or PGE2 in the culture supernatant.

  • Procedure: a. Use commercially available ELISA kits specific for the cytokine or mediator of interest. b. Follow the manufacturer's protocol, which typically involves adding the collected supernatants to microplate wells pre-coated with a capture antibody. c. After a series of incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate. d. The resulting color change is proportional to the amount of the target protein, which is measured via absorbance and quantified against a standard curve.

Protein Expression Analysis (Western Blotting)
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phospho-IκBα, total-IκBα) in cell lysates.

  • Procedure: a. Lysis: After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. b. Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay. c. Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Blocking & Probing: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Normalization: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis is used to quantify the relative protein expression.

Conclusion and Future Directions

This compound consistently demonstrates significant anti-inflammatory properties in a variety of in vitro models. Its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines is well-documented. The underlying mechanism is primarily attributed to the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

While the qualitative effects are clear, future research should focus on establishing precise quantitative measures, such as IC50 values, across a standardized set of assays to allow for more direct comparisons with other anti-inflammatory agents. Further investigation into its effects on other inflammatory pathways (e.g., JAK-STAT) and its potential to modulate the inflammasome could provide a more complete picture of its therapeutic potential. Elucidating the specific molecular targets within these pathways will be crucial for optimizing its structure and advancing its development as a potential therapeutic agent for inflammation-related diseases.

References

5,7-Dimethoxyflavanone: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid that has demonstrated significant potential as an anticancer agent. As a methylated flavone, DMF exhibits enhanced stability in vivo, making it a promising candidate for further investigation and development. This technical guide provides an in-depth overview of the core mechanisms through which DMF exerts its effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug discovery.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below.

Cancer Cell LineTissue of OriginIC50 (µM)Citation(s)
HepG2Liver Cancer25[1][2]

Note: Data for a broader range of cancer cell lines for this compound is still emerging. The table will be updated as more information becomes available.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with critical signaling cascades that promote tumor growth.

Apoptosis Induction

A key mechanism of DMF's anticancer activity is the induction of apoptosis. This process is initiated through the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential (ΔΨm).[1] This mitochondrial dysfunction triggers the intrinsic apoptotic pathway.

Key Molecular Events in DMF-Induced Apoptosis:

  • Upregulation of Pro-Apoptotic Proteins: Studies on structurally similar flavonoids have shown an increase in the expression of pro-apoptotic proteins like Bax.

  • Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 has been observed.[3]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and eventual cell death.

DMF This compound ROS ↑ Reactive Oxygen Species (ROS) DMF->ROS Bax ↑ Bax Bcl2 ↓ Bcl-2, Mcl-1 Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito Caspases Caspase Activation Mito->Caspases Bax->Mito Bcl2->Mito Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified pathway of this compound-induced apoptosis.
Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 and sub-G1 phases, in cancer cells.[1] This prevents the cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation. The arrest in the sub-G1 phase is often indicative of apoptotic cells with fragmented DNA.

DMF This compound G1_Arrest G1 Phase Arrest DMF->G1_Arrest SubG1 Sub-G1 Accumulation (Apoptosis) DMF->SubG1 CellCycle Cell Cycle Progression G1_Arrest->CellCycle inhibits

Figure 2: Effect of this compound on the cell cycle.

Modulation of Signaling Pathways

DMF's anticancer effects are also mediated by its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

Preclinical studies suggest that this compound can inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components like Akt and mTOR, DMF can suppress these pro-survival signals.

DMF This compound PI3K PI3K DMF->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. DMF can inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity. This inhibition can lead to a decrease in the expression of downstream targets like Chemokine (C-C motif) ligand 2 (CCL2), which is involved in creating an immunosuppressive tumor microenvironment.

DMF This compound p65_phos p-p65 (Phosphorylation) DMF->p65_phos inhibits p65_trans p65 Nuclear Translocation p65_phos->p65_trans NFkB_activity NF-κB Transcriptional Activity p65_trans->NFkB_activity CCL2 ↓ CCL2 Expression NFkB_activity->CCL2 DMF This compound NFkB_CCL2 ↓ NF-κB/CCL2 Signaling DMF->NFkB_CCL2 CD8_infiltration ↑ CD8+ T Cell Infiltration NFkB_CCL2->CD8_infiltration Immunity Enhanced Anti-Tumor Immunity CD8_infiltration->Immunity

References

The Structure-Activity Relationship of 5,7-Dimethoxyflavanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,7-dimethoxyflavanone derivatives. It explores their diverse pharmacological activities, summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the flavanone scaffold.

Introduction: The Therapeutic Potential of this compound

Flavanones, a major class of flavonoids, are naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] Their basic structure, a 2-phenyl-benzopyran-4-one skeleton, provides a versatile scaffold for medicinal chemistry.[1] Among these, 5,7-dimethoxyflavone (5,7-DMF) and its derivatives have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antidiabetic properties.[2][3][4]

The methoxy groups at the 5 and 7 positions of the A-ring are crucial for the bioactivity of these compounds. Strategic modifications to this core structure, particularly on the B-ring, have been shown to significantly modulate their therapeutic efficacy. Understanding the structure-activity relationship—how specific structural features of these molecules influence their biological actions—is paramount for designing and synthesizing novel derivatives with enhanced potency and selectivity. This guide synthesizes current research to provide a clear framework for these SAR principles.

Core Chemical Structure

The foundational molecule for the derivatives discussed is this compound. Its chemical structure consists of two aromatic rings (A and B) connected by a heterocyclic C ring. The numbering of the carbon atoms is crucial for describing the positions of various substituents.

Biological Activities and Structure-Activity Relationship Insights

The pharmacological effects of this compound derivatives are intrinsically linked to their molecular structure. The following sections dissect the SAR for key biological activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, comparable to aspirin in some models, by inhibiting the production of pro-inflammatory mediators. Its mechanism often involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

SAR studies reveal that:

  • A-Ring Substitution: The presence of methoxy groups at the 5 and 7 positions is a key determinant of activity. However, in some derivatives, their addition can slightly decrease the nitric oxide (NO) inhibition capacity.

  • B-Ring Substitution: The position and nature of substituents on the B-ring are critical.

    • A carboxyl group in the meta-position (2'-position) of the B-ring, as seen in 2′-carboxy-5,7-dimethoxy-flavanone, enhances biological activity.

    • Halogen substituents , such as a bromo group at the para-position (4'-position), tend to result in less active compounds compared to those with a carboxyl group.

Anticancer Activity

5,7-Dimethoxyflavone has shown potent cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The primary mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the reduction of the mitochondrial membrane potential.

Key SAR observations include:

  • Derivatives with methoxylation on the B-ring are suggested to possess anticancer properties.

  • The number and position of methoxyl groups on both A and B rings significantly influence antiproliferative activity. For instance, 5,7,4′-trimethoxyflavone also exhibits strong inhibitory activities.

Neuroprotective Activity

5,7-Dimethoxyflavone is a promising neuroprotective agent. Studies in mouse models of memory impairment have shown it can reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and increase brain-derived neurotrophic factor (BDNF) levels. It is also a potent inhibitor of the BACE1 enzyme, a key target in Alzheimer's disease therapy.

Butyrylcholinesterase (BChE) Inhibitory Activity

Inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. 5,7-Dimethoxyflavone has been identified as an effective BChE inhibitor. The lipophilic nature of the methoxy groups is thought to contribute to this activity. The poor water solubility of 5,7-DMF can be a challenge, but formulation with carriers like hydroxypropyl-β-cyclodextrin has been shown to enhance both solubility and BChE inhibitory activity.

Antimicrobial Activity

While natural flavanones have shown some bacteriostatic effects, synthetic derivatives of the flavanone scaffold often exhibit enhanced antimicrobial properties. SAR studies on related 5,7-dihydroxyflavanone derivatives indicate that the introduction of halogen atoms to the structure can significantly boost antimicrobial efficacy against Gram-positive bacteria and certain Gram-negative bacteria.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of the bioactivity of this compound and its derivatives.

Table 1: Anti-inflammatory and Anticancer Activity of Flavanone Derivatives

CompoundBiological ActivityAssay SystemIC50 ValueReference
5,7-DimethoxyflavoneAnticancerHepG2 Liver Cancer Cells25 µM
Flavanone (4G)Anti-inflammatory (NO Inhibition)LPS-induced RAW 264.7 Macrophages0.603 µg/mL
2′-carboxy-5,7-dimethoxy-flavanone (4F)Anti-inflammatory (NO Inhibition)LPS-induced RAW 264.7 Macrophages0.906 µg/mL
4′-bromo-5,7-dimethoxy-flavanone (4D)Anti-inflammatory (NO Inhibition)LPS-induced RAW 264.7 Macrophages1.030 µg/mL
2′-carboxyflavanone (4J)Anti-inflammatory (NO Inhibition)LPS-induced RAW 264.7 Macrophages1.830 µg/mL
Pinocembrin (5,7-dihydroxyflavanone)Anti-inflammatory (NO Inhibition)LPS-induced RAW 264.7 Macrophages203.60 µg/mL

Table 2: Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in STZ-Induced Diabetic Rats

Treatment GroupDoseChange in Blood GlucoseChange in Plasma InsulinChange in Total CholesterolChange in TriglyceridesReference
Diabetic Control-Significant IncreaseSignificant DecreaseSignificant IncreaseSignificant Increase
5,7-Dimethoxyflavone50 mg/kgSignificant Decrease22.67% IncreaseSignificant DecreaseSignificant Decrease
5,7-Dimethoxyflavone100 mg/kg64.01% Decrease63.08% IncreaseSignificant DecreaseSignificant Decrease

Experimental Protocols

Detailed and reproducible methodologies are essential for SAR studies. The following sections outline the protocols for key experiments cited in the literature.

General Synthesis of Flavanone Derivatives

The synthesis of flavanone derivatives is often achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.

  • Step 1: Synthesis of 2'-Hydroxychalcone Intermediate:

    • An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde.

    • The condensation is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in a solvent like methanol.

    • The reaction mixture is stirred for a specified period (e.g., 16 hours) to yield the chalcone derivative.

  • Step 2: Cyclization to Flavanone:

    • The purified chalcone intermediate is dissolved in a suitable solvent (e.g., methanol).

    • A catalyst, such as sodium acetate (NaOAc), is added, and the mixture is refluxed for approximately 24 hours to induce cyclization.

    • The resulting flavanone is then purified, typically by recrystallization or column chromatography.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Test: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to untreated (LPS only) controls. The IC50 value is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key processes and relationships relevant to the SAR of this compound derivatives.

General Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_reaction2 Step 2: Intramolecular Cyclization start1 2'-Hydroxy-4',6'-dimethoxy- acetophenone condense Base (e.g., KOH) Methanol start1->condense start2 Substituted Benzaldehyde start2->condense chalcone 2'-Hydroxychalcone Intermediate condense->chalcone Condensation cyclize Catalyst (e.g., NaOAc) Methanol, Reflux chalcone->cyclize Input product This compound Derivative cyclize->product Cyclization

Caption: General workflow for the synthesis of this compound derivatives.

Anti-inflammatory Signaling Pathway Modulation lps Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb dmf This compound Derivative dmf->mapk Inhibits dmf->nfkb Inhibits mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) mapk->mediators nfkb->mediators inflammation Inflammation mediators->inflammation

Caption: Modulation of NF-κB and MAPK pathways by this compound derivatives.

Anticancer Mechanism via Apoptosis Induction dmf 5,7-Dimethoxyflavone (in Cancer Cell) ros Increased ROS Generation dmf->ros mmp Reduced Mitochondrial Membrane Potential (ΔΨm) ros->mmp caspase Caspase Activation mmp->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Apoptosis induction pathway as a mechanism of anticancer activity.

Structure-Activity Relationship Logic Diagram cluster_B B-Ring Modifications cluster_A A-Ring Modifications cluster_Activity Impact on Biological Activity scaffold This compound Core Scaffold carboxyl Add 2'-Carboxyl Group scaffold->carboxyl halogen Add 4'-Halogen Group scaffold->halogen hydroxyl Convert Methoxy to Hydroxyl (e.g., Pinocembrin) scaffold->hydroxyl inc_inflam Increased Anti- inflammatory carboxyl->inc_inflam dec_inflam Decreased Anti- inflammatory halogen->dec_inflam hydroxyl->dec_inflam vs. modified derivatives

Caption: Logical flow of structure modifications to anti-inflammatory activity.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. Structure-activity relationship studies have illuminated several key principles for optimizing its biological effects. Specifically, the methoxy groups on the A-ring are fundamental to its broad activity, while targeted modifications of the B-ring—such as the addition of carboxyl groups—can significantly enhance anti-inflammatory potency. Conversely, the introduction of para-halogen substituents may be less beneficial for this particular activity. The mechanisms of action, including the modulation of critical signaling pathways like NF-κB and MAPK and the induction of apoptosis in cancer cells, provide a solid foundation for further research. This guide provides the quantitative data, experimental frameworks, and conceptual visualizations necessary to accelerate the rational design of next-generation this compound-based drugs.

References

5,7-Dimethoxyflavanone: From Traditional Remedy to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Discovery, History, and Scientific Validation

Abstract

5,7-Dimethoxyflavanone, a significant bioactive flavonoid, has a rich history rooted in traditional medicine, primarily through the use of plants like Kaempferia parviflora, commonly known as black ginger.[1] This technical guide provides a comprehensive overview of the discovery and historical use of this compound, alongside a detailed exploration of the scientific evidence that has elucidated its pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental protocols used to validate its traditional applications, quantitative data from key studies, and the molecular signaling pathways through which it exerts its effects.

Discovery and History in Traditional Medicine

The journey of this compound is intrinsically linked to the ethnobotanical use of the plants in which it is found. While the precise date of its first chemical isolation and characterization is not prominently documented in a singular historical record, its presence was confirmed through modern analytical techniques in various medicinal plants.

Traditional Roots in Southeast Asian Medicine

The primary source of this compound is the rhizome of Kaempferia parviflora (black ginger), a plant native to Thailand.[2] In Thai traditional medicine, "Krachai Dum" has been used for centuries for a variety of purposes:

  • Vitality and Tonic: It is traditionally consumed to enhance physical vitality and as a general tonic.[2]

  • Gastrointestinal Health: The rhizomes have been used to treat digestive disorders, including stomachaches and ulcers.[1][3]

  • Inflammation and Pain: It has been a traditional remedy for inflammatory conditions and to alleviate pain.

  • Metabolic Ailments: Traditional use also points towards its application in managing metabolic issues.

The Hmong people have a history of using the root of Kaempferia parviflora, either fresh or as a poultice, to treat stomach ailments and bruises. The leaves are also used in cooking, often with chicken, or macerated in alcohol as a tonic.

Isolation and Chemical Synthesis

Scientific investigation into the chemical constituents of traditionally used plants led to the isolation and identification of this compound. While early isolations are not well-documented with specific dates, modern phytochemical studies have consistently identified it as a key component of Kaempferia parviflora and other plants like Boesenbergia rotunda.

The chemical synthesis of this compound has also been achieved through various routes, often starting from phloroacetophenone. One common synthetic approach involves the cyclization of a corresponding chalcone, 4',6'-dimethoxy-2'-hydroxychalcone, in the presence of an acid or base. Another synthetic method involves the use of iodine in dimethyl sulfoxide (DMSO) to facilitate the conversion of the chalcone to the flavanone. These synthetic pathways have been crucial for producing the compound in larger quantities for pharmacological research, allowing for a more controlled investigation of its biological activities.

Pharmacological Activities and Mechanisms of Action

Modern scientific research has validated many of the traditional uses of plants containing this compound, attributing these effects to its diverse pharmacological activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

  • Inhibition of Pro-inflammatory Mediators: It has been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Effects on Metabolic Disorders

Aligning with its traditional use for metabolic ailments, this compound has shown potential in managing metabolic syndrome.

  • Anti-obesity Effects: In high-fat diet-induced obese mice, administration of Kaempferia parviflora extract, rich in this compound, has been shown to reduce body weight gain and improve lipid profiles.

  • Antidiabetic Properties: It has been observed to improve insulin sensitivity and glucose uptake in adipocytes.

Neuroprotective Effects

Emerging research suggests that this compound possesses neuroprotective properties, potentially through its anti-inflammatory and antioxidant actions within the central nervous system.

Quantitative Data from Key Studies

The following tables summarize quantitative data from various preclinical studies, providing a comparative look at the efficacy of this compound in different experimental models.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Animal ModelDosing RegimenKey OutcomesEfficacy Compared to Control
Carrageenan-induced rat paw edema75-150 mg/kgReduction in paw edema volume.Comparable effect to aspirin.
Carrageenan-induced pleurisy in rats75-150 mg/kgReduced exudate volume and inhibited prostaglandin production.Significant inhibition.
Yeast-induced hyperthermia in rats75-150 mg/kgReduction in rectal temperature.Marked lowering of temperature.

Table 2: In Vitro Cytotoxic Activity of this compound

Cell LineAssayIC50 Value
HepG2 (Liver Cancer)MTT Assay25 µM

Table 3: Effects on Metabolic Parameters in Streptozotocin-Induced Diabetic Rats

ParameterDose of this compoundPercentage Change Compared to Diabetic Control
Plasma Insulin50 mg/kg+22.67%
100 mg/kg+63.08%
Glycosylated Hemoglobin50 mg/kg-50%
100 mg/kg-49.17%
Serum Triglycerides50 mg/kg & 100 mg/kgSignificant reduction
Serum Total Cholesterol50 mg/kg & 100 mg/kgSignificant reduction
Serum LDL-C50 mg/kg & 100 mg/kgSignificant reduction

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is used to determine the levels of total and phosphorylated proteins in a signaling pathway.

  • Cell Lysis and Protein Extraction:

    • Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Dosing:

    • Administer this compound (e.g., 75-150 mg/kg, orally) or a vehicle control to rats.

    • A positive control group receiving a standard anti-inflammatory drug (e.g., aspirin) should be included.

  • Induction of Edema:

    • One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Anti-inflammatory Signaling Cascade

This compound inhibits the inflammatory response primarily by targeting the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades IkappaB_NFkappaB IκB-NF-κB (Inactive) IkappaB->IkappaB_NFkappaB Inhibits NFkappaB NF-κB NFkappaB->IkappaB_NFkappaB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation AP1 AP-1 MAPK_cascade->AP1 Activates DMF This compound DMF->IKK_complex Inhibits DMF->MAPK_cascade Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkappaB_nucleus->Inflammatory_Genes AP1->Inflammatory_Genes G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition released upon phosphorylation DMF This compound DMF->PI3K Inhibits

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities.[1][2] Found in various plant species, it is being investigated for applications in pharmaceuticals and functional foods.[3][4] Accurate and reliable quantitative analysis of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[5]

This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate HPLC-UV method for the determination of this compound. The method is suitable for the quantification of this compound in bulk drug substances and finished dosage forms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical FormulaC17H16O4
Molecular Weight284.31 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in Methanol, DMSO
UV max212, 264, 306 nm

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

ParameterRecommended Condition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 264 nm
Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and then dilute with the mobile phase to a final concentration within the linear range of the method. For formulated products, an extraction step may be necessary. A general procedure for solid dosage forms is as follows:

  • Weigh and finely powder a representative number of units (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer to a volumetric flask and add methanol to about 70% of the volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The linearity of the method is evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD is calculated.

  • Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Precision Data

Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acceptance Criteria ≤ 2.0%≤ 2.0%
Observed Value

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Acceptance Criteria 98.0% - 102.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup (Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standard/Sample HPLC_System->Injection Detection UV Detection at 264 nm Injection->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Integration Peak Integration (Area, RT) Data_Acquisition->Integration Validation Method Validation (Linearity, Precision, Accuracy) Integration->Validation Report Final Report Validation->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Validation_Parameters Specificity Specificity Accuracy Accuracy Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Robustness Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5,7-Dimethoxyflavanone using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the in vitro cytotoxic properties of 5,7-Dimethoxyflavanone (DMF) utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document outlines the scientific background, a detailed experimental protocol, data presentation guidelines, and crucial considerations for accurate and reproducible results.

Introduction

This compound (DMF) is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties.[1] Assessing the cytotoxic effects of DMF on various cell lines is a fundamental step in evaluating its potential as a therapeutic agent. The MTT assay is a widely used colorimetric method to quantify cell viability and proliferation. The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Mechanism of this compound Cytotoxicity

Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[1] One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential.[2][3] Furthermore, DMF can cause cell cycle arrest, specifically at the sub-G1 phase, and trigger apoptosis in a dose-dependent manner.[2] Studies have also implicated the activation of the endoplasmic reticulum stress pathway in DMF-induced apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes reported IC50 values for DMF in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Liver Cancer25
T47DBreast Cancer22.94 (for a derivative)

Note: The IC50 value for T47D cells is for a derivative of 5,7-Dimethoxyflavone.

Experimental Protocols

MTT Assay Protocol for this compound

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound (DMF)

  • Dimethyl sulfoxide (DMSO) for dissolving DMF

  • Target cancer cell lines (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of DMF in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 to 100 µM).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted DMF solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest DMF concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve.

Potential Pitfalls and Troubleshooting

Interference of Flavonoids with the MTT Assay:

A critical consideration when using the MTT assay for flavonoids like this compound is their potential to directly reduce MTT to formazan, independent of cellular activity. This can lead to an overestimation of cell viability and inaccurate IC50 values.

Mitigation Strategies:

  • Cell-Free Control: Include control wells containing the complete medium, MTT, and the various concentrations of this compound, but without cells. Any absorbance in these wells indicates direct MTT reduction by the compound. This background absorbance should be subtracted from the corresponding treated cell wells.

  • Alternative Assays: Consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction. The Sulforhodamine B (SRB) assay , which measures total protein content, is a suitable alternative as it is generally not affected by the reducing properties of flavonoids.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare 5,7-DMF Serial Dilutions treatment 3. Treat Cells (24-72h incubation) compound_prep->treatment mtt_addition 4. Add MTT (4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (DMSO) mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 7. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway

Signaling_Pathway cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome DMF This compound ROS ↑ Reactive Oxygen Species (ROS) DMF->ROS ER_Stress ↑ Endoplasmic Reticulum Stress DMF->ER_Stress PI3K_Akt PI3K/Akt/mTOR Pathway DMF->PI3K_Akt NFkB NF-κB Pathway DMF->NFkB MAPK MAPK Pathway DMF->MAPK Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cell_Cycle_Arrest Cell Cycle Arrest (Sub-G1) ROS->Cell_Cycle_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Potential->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathways of this compound-induced cytotoxicity.

References

Unveiling the Cellular Impact of 5,7-Dimethoxyflavanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To facilitate further research into the therapeutic potential of 5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, detailed application notes and standardized protocols for cell culture-based assays are now available for researchers, scientists, and drug development professionals. These resources provide a comprehensive guide to investigating the anticancer, anti-inflammatory, and neuroprotective effects of this promising compound.

This compound has demonstrated significant biological activity across a range of preclinical studies. Its effects are attributed to the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in the pathogenesis of various diseases.[1][2][3] These protocols and notes are designed to ensure reproducibility and to accelerate the investigation of DMF's mechanisms of action.

Summary of Quantitative Data

The following tables summarize the cytotoxic and biological activities of this compound in various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HepG2Liver Cancer25 µM[1][4]
T47DBreast Cancer22.94 - 41.66 µg/mL

Table 2: Neuroprotective Effects of this compound

Cell LineNeurotoxic InsultConcentrationEndpoint AssessedQuantitative ResultReference
Differentiated SH-SY5Y cellsAmyloid-β (Aβ)1-42 (25 µM)10, 25, 50 µMCell Viability (MTT Assay)Statistically significant increase in cell survival at all concentrations compared to Aβ1-42 alone.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagram below illustrates the primary pathways involved in its anti-inflammatory and anticancer activities.

G cluster_stimulus External Stimuli cluster_dmf cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Growth Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth Factors->PI3K_Akt Activates Carcinogens Carcinogens Carcinogens->MAPK Carcinogens->PI3K_Akt DMF This compound DMF->MAPK Inhibits DMF->NFkB Inhibits DMF->PI3K_Akt Modulates Inflammation ↓ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) MAPK->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest MAPK->CellCycleArrest NFkB->Inflammation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->CellCycleArrest Inhibits ProteinSynthesis ↑ Protein Synthesis PI3K_Akt->ProteinSynthesis

Signaling pathways modulated by this compound.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a general experimental workflow for characterizing the cellular effects of this compound.

G cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis CellSeeding 1. Cell Seeding (e.g., HepG2, Macrophages, SH-SY5Y) CompoundPrep 2. Prepare this compound Stock CellSeeding->CompoundPrep Treatment 3. Treat Cells with Varying Concentrations CompoundPrep->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT FlowCytometry 4b. Cell Cycle & Apoptosis (Flow Cytometry) Treatment->FlowCytometry ROS 4c. ROS Detection Treatment->ROS MitoPotential 4d. Mitochondrial Membrane Potential Treatment->MitoPotential ELISA 4e. Cytokine Measurement (ELISA) Treatment->ELISA IC50 5a. IC50 Calculation MTT->IC50 StatisticalAnalysis 5b. Statistical Analysis FlowCytometry->StatisticalAnalysis ROS->StatisticalAnalysis MitoPotential->StatisticalAnalysis ELISA->StatisticalAnalysis PathwayAnalysis 5c. Signaling Pathway Analysis (Western Blot) StatisticalAnalysis->PathwayAnalysis

General experimental workflow for studying DMF effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a chosen cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HepG2)

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Protocol 3: Apoptosis Assay by DAPI Staining

Objective: To visualize nuclear changes characteristic of apoptosis induced by this compound.

Materials:

  • Target cell line

  • Chamber slides or coverslips in a multi-well plate

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on chamber slides or coverslips and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with DAPI solution for 5-10 minutes at room temperature in the dark.

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in response to this compound treatment.

Materials:

  • Target cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Materials:

  • Target cell line

  • Rhodamine 123 or JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Dye Incubation: After treatment, incubate the cells with Rhodamine 123 or JC-1 according to the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential.

These detailed protocols and application notes provide a solid foundation for researchers to explore the multifaceted cellular effects of this compound. The provided data and methodologies will aid in the systematic investigation of its potential as a therapeutic agent in various disease models.

References

Animal Models for In Vivo Studies of 5,7-Dimethoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models in the in vivo investigation of 5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone with demonstrated therapeutic potential. The following sections offer a summary of quantitative data from various studies, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.

Data Presentation

The following tables summarize quantitative data from in vivo studies of this compound across different animal models and therapeutic areas.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAnimal ModelDosageRoute of AdministrationReference
Cmax (Plasma)1870 ± 1190 ng/mLMice10 mg/kgOral[1][2]
AUCt (Plasma)532 ± 165 h*ng/mLMice10 mg/kgOral[1][2]
Tmax (Plasma & Tissues)Within 30 minutesMice10 mg/kgOral[1]
Terminal Half-life3.40 ± 2.80 hMice10 mg/kgOral
Volume of Distribution90.1 ± 62.0 L/kgMice10 mg/kgOral
Clearance20.2 ± 7.5 L/h/kgMice10 mg/kgOral
Table 2: Efficacy of this compound in a High-Fat Diet-Induced Obesity Mouse Model
ParameterDosageDurationEffectAnimal ModelReference
Body Weight Gain50 mg/kg/day6 weeksSignificantly decreasedC57BL/6J Mice
Total Cholesterol50 mg/kg/day6 weeksSuppressed elevated levelsC57BL/6J Mice
LDL Cholesterol50 mg/kg/day6 weeksSuppressed elevated levelsC57BL/6J Mice
Fat Pad Mass50 mg/kg/day6 weeksReducedC57BL/6J Mice
Hepatic Triglyceride50 mg/kg/day6 weeksDecreased accumulationC57BL/6J Mice
Table 3: Efficacy of this compound in a Sarcopenic Obesity Mouse Model
ParameterDosageDurationEffectAnimal ModelReference
Grip Strength & Exercise Endurance25 mg/kg/day & 50 mg/kg/day8 weeksStimulated18-month-old Mice
Muscle Mass & Volume25 mg/kg/day & 50 mg/kg/day8 weeksIncreased18-month-old Mice
Body Weight & Fat Mass25 mg/kg/day & 50 mg/kg/day8 weeks (after 6 weeks of HFD)Significantly reducedC57BL/6J Mice
Skeletal Muscle Mass25 mg/kg/day & 50 mg/kg/day8 weeks (after 6 weeks of HFD)EnhancedC57BL/6J Mice
Table 4: Efficacy of this compound in a Neuroinflammation-Induced Memory Impairment Mouse Model
ParameterDosageDurationEffectAnimal ModelReference
Anxiety-related Measures (OFT)10, 20, 40 mg/kg21 daysReducedLPS-induced Mice
Aβ, IL-1β, IL-6, TNF-α Levels10, 20, 40 mg/kg21 daysSignificantly reducedLPS-induced Mice
BDNF Level10, 20, 40 mg/kg21 daysSignificantly increasedLPS-induced Mice
Table 5: Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model
ParameterDosageDurationEffectAnimal ModelReference
Blood Glucose Levels50 & 100 mg/kg60 daysSignificantly reduced (52.61% and 64.01% respectively)STZ-induced Diabetic Rats
Plasma Insulin50 & 100 mg/kg60 daysRemarkable improvement (22.67% and 63.08% respectively)STZ-induced Diabetic Rats
Serum Triglycerides, Total Cholesterol, LDL50 & 100 mg/kg60 daysSignificantly reducedSTZ-induced Diabetic Rats

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Animal Model: Inbred mouse strains (e.g., C57BL/6J).

Methodology:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Administration: Administer a single oral dose of 10 mg/kg this compound.

  • Sample Collection: Collect blood samples via cardiac puncture at various time points post-administration. Euthanize animals and collect tissues (heart, lung, liver, kidney, intestine, brain, spleen, muscle, and fat).

  • Sample Analysis: Analyze plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.

Protocol 2: High-Fat Diet-Induced Obesity Model in Mice

Objective: To evaluate the anti-obesity effects of this compound.

Animal Model: Male C57BL/6J mice.

Methodology:

  • Acclimation: Acclimate four-week-old male C57BL/6J mice for one week.

  • Diet Induction: Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 6 weeks). A control group should receive a normal diet.

  • Drug Administration: Orally administer this compound (e.g., 50 mg/kg/day) for the treatment period (e.g., 6 weeks). The control and HFD groups should receive a vehicle.

  • Monitoring: Monitor body weight and food intake regularly.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for serum analysis of total cholesterol and LDL cholesterol. Euthanize the mice and dissect fat pads to measure their mass. Collect liver tissue to assess hepatic triglyceride accumulation. Adipocyte size can be determined through histological analysis of fat tissue.

Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

Objective: To investigate the neuroprotective effects of this compound.

Animal Model: Male ICR mice (8-12 weeks old).

Methodology:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Orally administer this compound at various doses (e.g., 10, 20, 40 mg/kg) for 21 days.

  • Induction of Neuroinflammation: From day 18 to day 21, induce neuroinflammation by administering intraperitoneal (i.p.) injections of LPS (0.25 mg/kg).

  • Behavioral Testing: After the treatment period, assess cognitive functions using tests such as the Morris Water Maze (for spatial learning and memory) and the Open Field Test (for anxiety-related behaviors).

  • Biochemical Analysis: Following behavioral testing, euthanize the animals and collect hippocampal tissue. Measure levels of Aβ, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and Brain-Derived Neurotrophic Factor (BDNF) using ELISA kits.

Protocol 4: Streptozotocin (STZ)-Induced Diabetes Model in Rats

Objective: To assess the antidiabetic and hypolipidemic effects of this compound.

Animal Model: Rats.

Methodology:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).

  • Drug Administration: Orally administer this compound at different doses (e.g., 50 and 100 mg/kg body weight) to diabetic rats for a period of 60 days.

  • Monitoring: Monitor blood glucose levels at regular intervals.

  • Endpoint Analysis: At the end of the study, collect blood for the analysis of plasma insulin, C-peptide, glycosylated hemoglobin, and serum lipid profiles (triglycerides, total cholesterol, LDL). Perform histopathological examination of the pancreas to assess β-cell integrity.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 This compound Anti-Obesity Signaling DMF This compound AMPK AMPK Activation DMF->AMPK PPARg PPARγ DMF->PPARg C_EBPa C/EBPα DMF->C_EBPa SREBP_1c SREBP-1c DMF->SREBP_1c Adipogenesis Adipogenesis Inhibition AMPK->Adipogenesis PPARg->Adipogenesis C_EBPa->Adipogenesis Lipid_Synthesis_Enzymes Lipid Synthesis Enzymes (FAS, ACC, LPL, HMGR) SREBP_1c->Lipid_Synthesis_Enzymes Lipid_Synthesis_Enzymes->Adipogenesis

Caption: Anti-obesity signaling pathway of this compound.

G cluster_1 This compound Anti-Sarcopenia Signaling DMF This compound PGC1a PGC-1α Upregulation DMF->PGC1a PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Muscle_Mass Increased Muscle Mass Mitochondrial_Biogenesis->Muscle_Mass Protein_Synthesis Protein Synthesis PI3K_Akt->Protein_Synthesis Protein_Degradation Protein Degradation PI3K_Akt->Protein_Degradation Protein_Synthesis->Muscle_Mass Protein_Degradation->Muscle_Mass

Caption: Anti-sarcopenia signaling of this compound.

G cluster_2 General In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease State (e.g., HFD, LPS, STZ) Animal_Model->Disease_Induction Drug_Administration Administer This compound Disease_Induction->Drug_Administration Monitoring Monitor Physiological & Behavioral Changes Drug_Administration->Monitoring Sample_Collection Collect Blood & Tissue Samples Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: General workflow for in vivo studies of this compound.

References

Application Note: Quantification of 5,7-Dimethoxyflavanone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in plant extracts is fundamental for quality control, standardization, and pharmacological studies. This document provides detailed protocols for the extraction and quantification of 5,7-dimethoxyflavanone, a significant polymethoxyflavone found in medicinal plants such as Kaempferia parviflora (black ginger).[1][2][3]

Extraction Methodologies for this compound

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system.[4] Ethanol is a commonly recommended solvent for the phytochemical extraction of Kaempferia parviflora.[4]

Data Presentation: Quantitative Analysis of Extraction Methods

The following table summarizes the quantitative yield of this compound from Kaempferia parviflora rhizomes using different extraction conditions.

Extraction MethodSolvent System (Ethanol v/v)Extraction TimeThis compound Yield ( g/100 mL of concentrated extract)Reference
Maceration25%7 days1.11 ± 0.02
Maceration50%7 days2.14 ± 0.43
Maceration75%7 days3.49 ± 0.70
Maceration95%7 days48.10 ± 9.62
Sonication-Assisted Extraction (SAE)95%15-45 minutes0.03 to 0.29

Note: The maceration process, although lengthy, can yield significantly higher concentrations of this compound, particularly with high-purity ethanol. Sonication-assisted extraction offers a much faster alternative.

Experimental Workflow for Extraction

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing p1 Drying of Plant Material (e.g., Kaempferia parviflora rhizomes) p2 Grinding to Fine Powder p1->p2 e1 Select Extraction Method (Maceration, Sonication, etc.) p2->e1 Weighed Sample e2 Addition of Solvent (e.g., 95% Ethanol) e1->e2 e3 Extraction Process e2->e3 f1 Filtration to Remove Solid Residue e3->f1 f2 Solvent Evaporation (e.g., Rotary Evaporator) f1->f2 f3 Reconstitution in Known Volume of Solvent f2->f3 end Analysis f3->end Final Extract for Analysis

Caption: General workflow for the extraction of this compound.

Experimental Protocols: Extraction

Protocol 1: Maceration

Maceration is a simple and effective method for extracting flavonoids when time is not a critical factor.

Materials:

  • Dried, powdered Kaempferia parviflora rhizomes

  • 95% Ethanol (HPLC grade)

  • Airtight container

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried plant powder and place it into an airtight container.

  • Add 100 mL of 95% ethanol (a 1:10 w/v solid-to-solvent ratio).

  • Seal the container and keep it at room temperature for 7 days, with occasional shaking to improve extraction efficiency.

  • After 7 days, filter the mixture to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh ethanol to maximize recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C).

  • Store the final concentrated extract in a sealed, light-protected container at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process, offering high efficiency in a shorter time.

Materials:

  • Dried, powdered Kaempferia parviflora rhizomes

  • Ethanol (concentration as per optimization, e.g., 95%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Syringe filter (0.45 µm)

Procedure:

  • Accurately weigh approximately 1.0 g of the dried plant powder into a centrifuge tube.

  • Add 20 mL of the selected ethanol concentration.

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Optimal conditions for total methoxyflavone content have been reported as 95% ethanol for approximately 16 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the residue.

  • Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Analytical Protocols for Quantification

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids. For higher sensitivity and specificity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is employed.

Analytical Workflow for Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification s1 Prepare Stock Solution of This compound Standard s2 Create Serial Dilutions for Calibration Curve s1->s2 a1 Inject Standards & Samples into HPLC or LC-MS/MS s2->a1 s3 Prepare Final Plant Extract (Filtered) s3->a1 a2 Separation on C18 Reversed-Phase Column a1->a2 a3 Detection (DAD or MS/MS) a2->a3 d1 Identify Peak by Retention Time and/or Mass Spectrum a3->d1 d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve (Peak Area vs. Concentration) d2->d3 d4 Calculate Concentration in Sample d3->d4 end Final Concentration Reported d4->end

Caption: Workflow for quantification of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start at a lower percentage of organic phase (e.g., 10% B), increasing to a high percentage (e.g., 90% B) over 20-30 minutes to elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C.

  • Detection Wavelength: Monitor between 254 nm and 370 nm; a wavelength of 254 nm is often used.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of this compound reference standard in methanol. From this, prepare a series of working standards (e.g., 1 to 100 µg/mL) for the calibration curve.

  • Injection: Inject the standard solutions and the filtered plant extract samples into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

    • Confirm peak purity and identity by comparing the UV-Vis spectrum from the DAD with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for samples with complex matrices or when very low limits of detection are required.

Instrumentation and Conditions:

  • LC System: As described for HPLC.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺) for flavonoids.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity.

  • LC Conditions: Similar to HPLC-DAD, but often using smaller column dimensions (e.g., 2.1 mm ID) and lower flow rates (e.g., 0.3-0.5 mL/min).

Procedure:

  • Method Development: A pure standard of this compound is infused into the mass spectrometer to determine the precursor ion (the molecular weight + a proton) and to optimize fragmentation conditions to identify a stable and abundant product ion for the MRM transition.

  • Sample and Standard Preparation: Prepare as described for the HPLC method.

  • Analysis: Inject samples and standards into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards. Calculate the concentration in the unknown samples based on this curve.

Method Validation

To ensure reliable and accurate results, the chosen analytical method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies, often by spiking a blank matrix with a known amount of the standard.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

References

Application Note: Griess Assay for Nitric Oxide Inhibition by 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is associated with the pathophysiology of various inflammatory conditions. Consequently, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. 5,7-Dimethoxyflavanone is a flavonoid compound that, like other similar flavonoids, is being investigated for its potential anti-inflammatory properties. The Griess assay is a straightforward and widely used method to indirectly measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution. This application note provides a detailed protocol for utilizing the Griess assay to assess the NO inhibitory potential of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.

Principle of the Assay

The Griess assay is a colorimetric assay based on a diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that is pinkish-purple in color. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. By comparing the absorbance of treated samples to a standard curve of known nitrite concentrations, the amount of NO produced can be quantified.

Data Presentation

The inhibitory effect of this compound on nitric oxide production is typically evaluated by measuring the reduction in nitrite concentration in the culture medium of LPS-stimulated RAW 264.7 cells. The results are often presented as the percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀).

Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
0 (Vehicle Control)0.5 ± 0.040%
0 (LPS Control)25.8 ± 1.20%
122.1 ± 1.514.3%
518.3 ± 1.129.1%
1013.7 ± 0.946.9%
258.2 ± 0.768.2%
504.1 ± 0.584.1%
IC₅₀ (µM) -11.2

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: After the initial incubation, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known NO inhibitor, e.g., L-NMMA).

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours.

  • Stimulation: Following pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[2]

  • Final Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

Griess Assay Protocol
  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in DMEM.

  • Sample Collection: After the final incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A (sulfanilamide solution) to each well containing the supernatant and standards.

  • Incubation 1: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.

  • Incubation 2: Incubate the plate again at room temperature for 10 minutes, protected from light. A color change to pink/magenta will be observed.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

Data Analysis
  • Standard Curve: Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.

  • Nitrite Concentration Calculation: Use the standard curve to determine the nitrite concentration in each of the experimental samples.

  • Percentage of NO Inhibition Calculation: Calculate the percentage of nitric oxide inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death. A common method is the MTT assay, which should be performed in parallel with the Griess assay.[2]

Mandatory Visualizations

Signaling Pathway

LPS_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene AP1 AP-1 MAPK->AP1 activates AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus translocates AP1_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces DMF This compound DMF->MyD88 inhibits DMF->NFkB inhibits DMF->MAPK inhibits

Caption: LPS-induced nitric oxide production pathway and potential inhibition by this compound.

Experimental Workflow

Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound and controls incubate1->add_compound pre_incubate Pre-incubate for 1-2h add_compound->pre_incubate add_lps Stimulate with LPS (1 µg/mL) pre_incubate->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect 50 µL supernatant incubate2->collect_supernatant add_griess_A Add 50 µL Griess Reagent A collect_supernatant->add_griess_A incubate3 Incubate 10 min (dark) add_griess_A->incubate3 add_griess_B Add 50 µL Griess Reagent B incubate3->add_griess_B incubate4 Incubate 10 min (dark) add_griess_B->incubate4 read_absorbance Read absorbance at 540 nm incubate4->read_absorbance analyze_data Analyze data and calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Griess assay to determine nitric oxide inhibition.

References

Western Blot Analysis of Signaling Pathways Modulated by 5,7-Dimethoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. At a molecular level, DMF exerts its biological activities by modulating various intracellular signaling pathways that are critical for cell fate decisions such as proliferation, survival, and apoptosis. This document provides a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on key signaling cascades. It includes detailed experimental protocols, a summary of expected quantitative changes in protein expression, and visual representations of the affected pathways and experimental workflows.

Key Signaling Pathways Affected by this compound

Western blot analyses have revealed that this compound influences several critical signaling pathways, primarily inducing apoptosis and inhibiting cell survival signals. The two major pathways identified are the Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Pathway and the PI3K/Akt Signaling Pathway.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In human endometriosis cell lines, this compound has been shown to induce apoptotic cell death by activating the endoplasmic reticulum stress pathway[1]. This pathway is triggered by an accumulation of unfolded or misfolded proteins in the ER lumen, leading to a state of cellular stress. If the stress is prolonged or severe, the cell initiates an apoptotic cascade.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that promotes cell survival, growth, and proliferation. Many flavonoids are known to inhibit this pathway in cancer cells, thereby promoting apoptosis. While direct quantitative data for this compound's effect on this pathway is emerging, studies on structurally similar flavonoids strongly suggest its inhibitory role.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in the expression and phosphorylation of key proteins in response to treatment with this compound, as determined by Western blot densitometry. The data is compiled from studies on this compound and closely related flavonoids to provide a predictive framework.

Table 1: Modulation of ER Stress and Apoptosis-Related Proteins by this compound

Target ProteinCellular FunctionExpected Change with DMF Treatment
GRP78 (BiP)ER chaperone, central regulator of ER stressIncrease
CHOPPro-apoptotic transcription factor induced by ER stressIncrease
Cleaved Caspase-3Executioner caspase in apoptosisIncrease
Bcl-2Anti-apoptotic proteinDecrease
BaxPro-apoptotic proteinIncrease

Table 2: Predicted Modulation of PI3K/Akt Signaling Proteins by this compound

Target ProteinCellular FunctionExpected Change with DMF Treatment
p-Akt (phosphorylated Akt)Active form of Akt, promotes cell survivalDecrease
Akt (total)Total Akt proteinNo significant change
p-mTOR (phosphorylated mTOR)Downstream effector of Akt, promotes protein synthesisDecrease
mTOR (total)Total mTOR proteinNo significant change

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cells and treating them with this compound prior to Western blot analysis.

Materials:

  • Cell line of interest (e.g., VK2/E6E7, End1/E6E7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.

  • Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Control: Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.

  • Incubation with DMF: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Treatment Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, proceed to cell lysis for protein extraction.

Protocol 2: Western Blot Analysis

This protocol provides a step-by-step guide for performing Western blot analysis to detect changes in protein expression and phosphorylation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins by loading equal amounts onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway Diagrams

ER_Stress_Apoptosis_Pathway DMF This compound ER_Stress ER Stress DMF->ER_Stress GRP78 GRP78 (BiP) ↑ ER_Stress->GRP78 CHOP CHOP ↑ ER_Stress->CHOP Bcl2 Bcl-2 ↓ CHOP->Bcl2 Bax Bax ↑ CHOP->Bax Apoptosis Apoptosis Caspase3 Cleaved Caspase-3 ↑ Bcl2->Caspase3 Bax->Caspase3 Caspase3->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.

PI3K_Akt_Pathway DMF This compound PI3K PI3K DMF->PI3K Apoptosis Apoptosis DMF->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt ↓ Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR ↓ mTOR->pmTOR Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival Cell_Survival->Apoptosis

Caption: Predicted Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_analysis Western Blot Analysis cluster_data Data Analysis cell_culture 1. Cell Culture dmf_treatment 2. This compound Treatment cell_culture->dmf_treatment cell_lysis 3. Cell Lysis dmf_treatment->cell_lysis protein_quantification 4. Protein Quantification cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page transfer 6. Electrotransfer to PVDF sds_page->transfer blocking 7. Blocking transfer->blocking antibody_incubation 8. Primary & Secondary Antibody Incubation blocking->antibody_incubation detection 9. Chemiluminescent Detection antibody_incubation->detection imaging 10. Image Acquisition detection->imaging densitometry 11. Densitometry Analysis imaging->densitometry normalization 12. Normalization to Loading Control densitometry->normalization

Caption: Experimental Workflow for Western Blot Analysis.

References

Utilizing 5,7-Dimethoxyflavanone as a BCRP Inhibitor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using 5,7-Dimethoxyflavanone as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance in cancer and influencing drug disposition. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the integration of this compound into research and drug development workflows.

Introduction

This compound, a naturally occurring flavonoid, has emerged as a significant tool in overcoming BCRP-mediated multidrug resistance. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells. This efflux mechanism can lead to reduced intracellular drug concentrations and therapeutic failure. This compound effectively inhibits this process, thereby increasing the intracellular accumulation and enhancing the efficacy of BCRP substrate drugs.

Mechanism of Action

This compound inhibits the function of the BCRP transporter. While the precise binding site is still under investigation, flavonoids are thought to interact with the nucleotide-binding domain (NBD) of ABC transporters, interfering with the ATP hydrolysis that powers the efflux of substrates. This inhibition leads to an increased intracellular concentration of co-administered BCRP substrates.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound as a BCRP inhibitor.

Table 1: In Vitro Efficacy of this compound on BCRP-Mediated Efflux

Cell LineBCRP SubstrateThis compound ConcentrationObserved EffectReference
MDCK/BCRPMitoxantrone2.5 µMSignificantly increased intracellular mitoxantrone concentration[1][2]
MDCK/BCRPMitoxantrone25 µMSignificantly increased intracellular mitoxantrone concentration[1][2]
MDCK/Bcrp1Mitoxantrone2.5 µMSignificantly increased intracellular mitoxantrone concentration[1]
MDCK/Bcrp1Mitoxantrone25 µMSignificantly increased intracellular mitoxantrone concentration

Table 2: In Vivo Efficacy of this compound on the Pharmacokinetics of a BCRP Substrate in Mice

BCRP SubstrateThis compound Co-administrationTissueIncrease in Substrate AUCReference
MitoxantroneYesLiver94.5%
MitoxantroneYesKidneys61.9%

Experimental Protocols

Protocol 1: In Vitro BCRP Inhibition Assessment using a Mitoxantrone Accumulation Assay

This protocol details the methodology to assess the inhibitory effect of this compound on BCRP activity by measuring the intracellular accumulation of the fluorescent BCRP substrate, mitoxantrone.

Materials:

  • BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells (MDCKII-mock)

  • This compound

  • Mitoxantrone

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture BCRP-overexpressing and parental cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-incubation with Inhibitor:

    • Prepare working solutions of this compound in cell culture medium at desired concentrations (e.g., 2.5 µM and 25 µM).

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the plates for 1 hour at 37°C in a CO2 incubator.

  • Substrate Addition:

    • Prepare a working solution of mitoxantrone in cell culture medium.

    • Add mitoxantrone to each well to a final concentration of 10 µM.

    • Incubate for an additional 2 hours at 37°C.

  • Cell Lysis and Fluorescence Measurement:

    • Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.

    • Lyse the cells by adding a suitable lysis buffer and incubating for 30 minutes at room temperature with gentle shaking.

    • Transfer the cell lysates to a 96-well black plate.

    • Measure the fluorescence of mitoxantrone using a fluorometer with excitation at 610 nm and emission at 685 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration of each sample.

    • Calculate the fold increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control in BCRP-overexpressing cells.

    • Compare the accumulation in BCRP-overexpressing cells to that in the parental cells to confirm BCRP-specific inhibition.

Protocol 2: In Vivo Assessment of BCRP Inhibition in Mice

This protocol outlines a method to evaluate the effect of this compound on the pharmacokinetics of a BCRP substrate in a murine model.

Materials:

  • Male FVB mice

  • This compound

  • Mitoxantrone (or another suitable BCRP substrate)

  • Vehicle for oral administration (e.g., corn oil)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue harvesting tools

  • LC-MS/MS for drug quantification

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Divide the mice into two groups: a control group and a this compound treated group.

  • Drug Administration:

    • Administer this compound (e.g., 50 mg/kg) or the vehicle to the respective groups via oral gavage.

    • After 30 minutes, administer the BCRP substrate (e.g., mitoxantrone, 5 mg/kg) intravenously to all mice.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital bleeding under anesthesia.

    • At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, kidneys, brain).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the tissue samples.

    • Extract the drug from plasma and tissue homogenates using an appropriate solvent.

  • Quantification:

    • Analyze the concentration of the BCRP substrate in the plasma and tissue samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters, including the area under the concentration-time curve (AUC), for both groups.

    • Compare the AUC values between the control and treated groups to determine the effect of this compound on the substrate's disposition.

Visualizations

The following diagrams illustrate the mechanism of BCRP and the experimental workflow for assessing its inhibition.

BCRP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BCRP BCRP Transporter ADP ADP + Pi BCRP->ADP Substrate_out BCRP Substrate (e.g., Mitoxantrone) BCRP->Substrate_out Efflux ATP ATP ATP->BCRP Energy Substrate_in BCRP Substrate Substrate_in->BCRP Binding Inhibitor This compound Inhibitor->BCRP Inhibition

Caption: Mechanism of BCRP inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study A Seed BCRP-expressing cells B Pre-incubate with This compound A->B C Add BCRP substrate (e.g., Mitoxantrone) B->C D Measure intracellular substrate accumulation C->D E Analyze Data: Compare accumulation with and without inhibitor D->E F Administer this compound to mice G Administer BCRP substrate F->G H Collect blood and tissue samples G->H I Quantify substrate concentration (LC-MS/MS) H->I J Pharmacokinetic analysis: Compare AUC I->J

References

In Silico Molecular Docking Studies of 5,7-Dimethoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone is a naturally occurring flavanone, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of these molecules is largely attributed to their ability to interact with and modulate the activity of various protein targets.[1]

In silico molecular docking is a powerful computational method used in structure-based drug design to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This approach provides valuable insights into the potential mechanisms of action of a compound and can significantly accelerate the drug discovery process by identifying and prioritizing promising drug candidates for further experimental validation.

While extensive research has been conducted on the structurally related 5,7-dimethoxyflavone, there is a comparative scarcity of direct experimental and computational data for this compound. This document provides a comprehensive overview of the available in silico data for this compound and its close structural analogs, alongside detailed protocols for conducting molecular docking studies.

Data Presentation: Quantitative Analysis of Molecular Docking Studies

The following tables summarize the available quantitative data from in silico molecular docking studies of this compound and the closely related 5,7-dimethoxyflavone. Due to the limited direct data on the flavanone, data for the flavone is included to provide insights into potential targets and binding affinities, with the structural differences duly noted.

Table 1: Predicted Molecular Targets and Binding Affinities of 5,7-Dimethoxyflavone

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Interacting ResiduesPredicted Activity
GABAA Receptor (GABRA1 and GABRG2 subunits)--9.40His102, Tyr160Neuroprotective[2]
5-HT2A--Ser242, Ser159Neuroprotective[2]
5-HT2C---Neuroprotective[2]
IGF1R---Neuroprotective[2]
Cyclooxygenase-2 (COX-2)-High Binding AffinityActive Site ResiduesAnti-inflammatory, Anticancer
Aryl Hydrocarbon Receptor (AhR)-High Binding Affinity-Modulation of Cellular Responses

Table 2: Molecular Docking Data for Structurally Similar Flavanones

Compound NameTarget ProteinPredicted Activity
5-hydroxy-2-(4′-hydroxy)-7-methoxy-flavononeAryl Hydrocarbon Receptor (AhR)Blocking of AhR:ARNT heterodimer formation
7-hydroxy-5-methoxy-flavononeAryl Hydrocarbon Receptor (AhR)Blocking of AhR:ARNT heterodimer formation

Experimental Protocols: Molecular Docking of this compound

This section provides a detailed, generalized protocol for performing molecular docking studies of this compound against a protein target of interest. This protocol is based on commonly used software such as AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain the 3D structure of this compound. This can be downloaded from a chemical database such as PubChem (CID: 378567) in SDF format.

  • Convert the SDF file to a PDBQT file. This is the required format for AutoDock Vina.

    • Use a molecular modeling software like PyMOL or Chimera to open the SDF file.

    • Add polar hydrogens to the structure.

    • Perform energy minimization using a force field such as MMFF94.

    • Save the optimized structure in PDB format.

    • Use AutoDock Tools (ADT) to read the PDB file.

    • Assign Gasteiger charges.

    • Detect the torsional root and set the number of rotatable bonds.

    • Save the final ligand structure in PDBQT format.

Preparation of the Target Protein
  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand if possible, as this helps in defining the binding site.

  • Prepare the protein for docking.

    • Open the PDB file in a molecular viewer.

    • Remove water molecules and any heteroatoms that are not part of the protein or essential cofactors.

    • If the protein is a homodimer or multimer, retain only the chain of interest unless the binding site is at the interface.

    • Use AutoDock Tools to add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in PDBQT format.

Molecular Docking Procedure
  • Define the Grid Box. The grid box defines the search space for the docking simulation.

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Center the grid box on the active site of the protein. If a co-crystallized ligand is present, center the grid on it.

    • Adjust the dimensions of the grid box to encompass the entire active site.

  • Create a Configuration File. Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

  • Run the Docking Simulation. Use the command line to run AutoDock Vina with the configuration file.

  • Analyze the Results.

    • The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol.

    • The log file (log.txt) will contain the binding affinity scores for each pose.

    • Use a molecular visualization tool to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues for the best-ranked pose.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Receptor) protein_prep->grid_gen run_docking Run AutoDock Vina grid_gen->run_docking analyze_results Analyze Binding Affinity & Poses run_docking->analyze_results visualize Visualize Interactions analyze_results->visualize

Caption: Molecular Docking Workflow.

Signaling Pathways Modulated by 5,7-Dimethoxyflavone

The following diagrams illustrate signaling pathways known to be modulated by the closely related compound, 5,7-dimethoxyflavone. These are potential pathways that could also be affected by this compound.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm DMF 5,7-Dimethoxyflavone IKK IKK Complex DMF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammation

Caption: Inhibition of NF-κB Pathway.

MAPK Signaling Pathway

mapk_pathway DMF 5,7-Dimethoxyflavone MAPKKK MAPKKK (e.g., TAK1) DMF->MAPKKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 inflammation Inflammatory Response AP1->inflammation

Caption: Modulation of MAPK Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 5,7-Dimethoxyflavanone for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5,7-Dimethoxyflavanone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (5,7-DMF) is a flavonoid compound with various reported biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Like many flavonoids, this compound has a planar ring structure and is poorly soluble in water, which can lead to precipitation in aqueous cell culture media.[3][4] This poor solubility can result in inconsistent and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[5] It is soluble in DMSO at concentrations as high as 100 mg/mL.

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% (v/v) for most cell-based assays. However, sensitivity to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line without affecting cell viability or other experimental readouts.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize the final concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final medium.

  • Use a serial dilution approach: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent precipitation.

  • Pre-warm the medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.

  • Employ solubility-enhancing techniques: Consider using methods such as co-solvents or cyclodextrins.

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. The concentration of this compound exceeds its aqueous solubility.1. Reduce the final concentration of the compound in the assay. 2. Optimize the dilution scheme: Perform serial dilutions from the DMSO stock into the final medium. 3. Use a solubility-enhancing agent like cyclodextrin (see protocol below).
Inconsistent or non-reproducible experimental results. Incomplete solubilization or precipitation of the compound, leading to variable effective concentrations.1. Ensure complete dissolution of the stock solution: Before each use, visually inspect the DMSO stock solution for any crystals. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions in aqueous media, as the compound may precipitate over time.
Observed cytotoxicity at expected non-toxic concentrations. The final DMSO concentration in the culture medium is too high.1. Calculate and verify the final DMSO concentration in your experiment. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration. 3. Reduce the DMSO concentration by preparing a more concentrated stock of this compound, if possible.
Cloudiness or precipitate forms in the stock solution upon storage. The DMSO used may have absorbed water, reducing its solvating capacity. The stock solution might be stored at an inappropriate temperature.1. Use anhydrous, high-purity DMSO to prepare stock solutions. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
DMSO62.5 mg/mL (221.40 mM)
DMSO100 mg/mL (354.24 mM)
MethanolSoluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble

Table 2: Biological Activity of this compound

Activity Cell Line/Model Result Reference
AnticancerHepG2 liver cancer cellsIC50: 25 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound for cell culture applications using HP-β-CD. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.

Materials:

  • This compound stock solution in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or cell culture medium

  • Vortex mixer or sonicator

Procedure:

  • Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-100 mM) in sterile water or your desired cell culture medium. The optimal concentration may need to be determined empirically.

  • Complexation:

    • Add a small volume of the concentrated this compound DMSO stock solution to the HP-β-CD solution.

    • Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the final this compound/HP-β-CD solution by filtering it through a 0.22 µm syringe filter.

    • Use this complexed solution to prepare the final working concentrations in your cell culture medium.

    • Important: Remember to include a vehicle control containing the same concentration of HP-β-CD and any residual DMSO.

Visualizations

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_controls Controls stock Prepare High-Concentration Stock in DMSO dilution Prepare Intermediate Dilutions in Culture Medium stock->dilution final Prepare Final Working Solution dilution->final add_to_cells Add Working Solution to Cells final->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate assay Perform Downstream Assay incubate->assay untreated Untreated Cells vehicle Vehicle Control (DMSO)

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_flowchart Troubleshooting Precipitation of this compound start Precipitation Observed in Cell Culture Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No success Problem Solved reduce_conc->success reduce_dmso Lower Final DMSO Concentration check_dmso->reduce_dmso Yes use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) check_dmso->use_enhancer No reduce_dmso->success use_enhancer->success

Caption: Decision-making flow for addressing precipitation issues.

signaling_pathway Signaling Pathways Modulated by 5,7-Dimethoxyflavone cluster_inflammation Inflammation cluster_cell_growth Cell Growth & Survival cluster_muscle Muscle Health DMF 5,7-Dimethoxyflavone NFkB NF-κB Pathway DMF->NFkB Inhibits MAPK MAPK Pathway DMF->MAPK Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway DMF->PI3K_Akt Modulates Apoptosis Apoptosis DMF->Apoptosis Induces in Cancer Cells Protein_Synthesis Protein Synthesis DMF->Protein_Synthesis Stimulates Mitochondria Mitochondrial Biogenesis DMF->Mitochondria Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces MAPK->Cytokines Induces PI3K_Akt->Protein_Synthesis Promotes

Caption: Key signaling pathways affected by 5,7-Dimethoxyflavone.

References

Technical Support Center: Optimization of 5,7-Dimethoxyflavanone Extraction from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction of 5,7-dimethoxyflavanone from Kaempferia parviflora rhizomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to enhance your experimental outcomes.

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting the non-polar this compound.Use a non-polar or semi-polar solvent. High concentrations of ethanol (e.g., 95%) have been shown to be effective.[1] Consider solvent screening with different ethanol concentrations or other solvents like ethyl acetate.
Suboptimal Extraction Time or Temperature: Insufficient extraction time or temperatures that are too low can lead to incomplete extraction. Conversely, excessively high temperatures can cause degradation of the target compound.[2][3]Optimize extraction time and temperature for your chosen method. For maceration, longer periods (e.g., 7 days) may be necessary.[1] For methods like UAE and MAE, shorter times and controlled temperatures are crucial.
Inadequate Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully solubilize the this compound present in the plant material.Increase the solvent-to-solid ratio. Ratios of 10:1 (mL of solvent to g of plant material) or higher are commonly used.[4]
Poor Quality of Plant Material: The concentration of bioactive compounds can vary based on the age of the rhizome, harvesting time, and drying/storage conditions.Use rhizomes from mature plants (e.g., 8 months old) for higher yields of phenolics and flavonoids. Ensure proper drying and storage of the plant material to prevent degradation of active compounds.
Degradation of this compound Exposure to Light and Air: Flavonoids can be sensitive to light and oxidation, leading to degradation during and after extraction.Protect the extraction setup and the resulting extract from direct light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can degrade this compound.Use the lowest effective temperature for extraction. During solvent removal with a rotary evaporator, maintain a water bath temperature below 50°C.
Co-extraction of Impurities Solvent System Lacks Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.Employ a multi-step extraction or a purification step after the initial extraction. For example, a preliminary wash with a non-polar solvent like hexane can remove some lipids before extracting with a more polar solvent.
Inconsistent Results Variability in Experimental Parameters: Minor variations in parameters such as particle size, stirring speed, or equipment settings can lead to inconsistent yields.Standardize all experimental parameters. Ensure the plant material is ground to a uniform and appropriate particle size to maximize surface area for extraction.
Incomplete Solvent Removal: Residual solvent in the final extract can affect the accuracy of yield calculations and subsequent bioassays.Ensure complete removal of the solvent using a rotary evaporator followed by drying under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Kaempferia parviflora?

A1: Several methods can be effective, with the choice often depending on available equipment, desired extraction time, and scalability.

  • Maceration with a high concentration of ethanol (e.g., 95%) has been shown to yield high amounts of this compound, though it requires a longer extraction time (e.g., 7 days).

  • Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time while providing good yields. Optimized conditions for total methoxyflavone content using UAE have been reported as 95% ethanol, an extraction time of approximately 16 minutes, and a solvent-to-solid ratio of 50:1 mL/g.

  • Microwave-Assisted Extraction (MAE) is another rapid technique. One study reported optimal conditions for extracting K. parviflora crude extract using water as a solvent at a microwave power of 360 W for 2 minutes with a 10:1 solvent-to-feed ratio.

  • Supercritical CO2 Extraction is a green technology that can yield highly concentrated extracts. The highest yield was reported at 60°C and 300 bar.

Q2: Which solvent is best for extracting this compound?

A2: Due to the relatively non-polar nature of this compound, organic solvents are more effective than water. Increasing the concentration of ethanol from 25% to 95% has been shown to dramatically increase the yield of this compound. Therefore, high-percentage ethanol (e.g., 95%) is a highly recommended solvent. Other solvents like methanol and ethyl acetate have also been used effectively.

Q3: What are the key parameters to optimize for maximizing the yield of this compound?

A3: The most influential parameters to optimize are:

  • Solvent Concentration: As noted, higher concentrations of ethanol are generally better.

  • Extraction Time: This needs to be optimized for the specific method to ensure complete extraction without causing degradation.

  • Temperature: Balancing solubility and stability is key; excessive heat should be avoided.

  • Solid-to-Solvent Ratio: A higher ratio generally improves extraction efficiency.

  • Particle Size of Plant Material: A smaller, uniform particle size increases the surface area for extraction.

Q4: How can I be sure that my extracted this compound is not degrading?

A4: To minimize degradation, it is crucial to protect your sample from light and heat. Store extracts at low temperatures (e.g., -20°C) in amber-colored vials. When evaporating the solvent, use a low temperature on the rotary evaporator. For long-term storage of the dried extract, a cool, dark, and dry place is recommended.

Q5: What are the known biological activities of this compound?

A5: this compound has been investigated for a wide range of biological activities, making its efficient extraction a topic of significant interest. Some of the reported activities include:

  • Anti-inflammatory effects

  • Anti-cancer properties

  • Neuroprotective potential

  • Anti-obesity effects

  • Antifungal activity

  • Butyrylcholinesterase inhibitory activity , which is relevant to Alzheimer's disease research.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction techniques and conditions for this compound.

Table 1: Maceration with Ethanol

Ethanol Concentration (%)Extraction Time (days)This compound Yield ( g/100 mL of concentrated extract)
2571.1
5072.14
7573.49
95748.10
Data from Chaisuwan et al. (2022)

Table 2: Ultrasound-Assisted Extraction (UAE) with Ethanol

Ethanol Concentration (%)Extraction Time (min)Solvent-to-Solid Ratio (mL/g)Total Methoxyflavone Content (mg/g of extract)
95.0015.9950.00327.25
Optimized conditions for maximizing total methoxyflavone content from Jutiviboonsuk et al. (2022)

Table 3: Microwave-Assisted Extraction (MAE) with Water

Microwave Power (W)Extraction Time (min)Solvent-to-Feed Ratio
360210:1
Optimized conditions for K. parviflora crude extract from a 2021 study.

Table 4: Supercritical CO2 Extraction

Temperature (°C)Pressure (bar)Outcome
60300Highest extraction yield
Data from a study on efficient extraction of polymethoxyflavones.

Experimental Protocols

Protocol 1: Maceration

  • Preparation of Plant Material: Grind dried Kaempferia parviflora rhizomes into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered rhizome and place it in a sealed container.

    • Add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).

    • Seal the container and keep it at room temperature for 7 days, with occasional shaking.

  • Filtration: After 7 days, filter the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the concentrated extract in a sealed, light-protected container at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Grind dried Kaempferia parviflora rhizomes to a uniform powder.

  • Extraction:

    • Weigh 1 g of the powdered rhizome and place it in an extraction vessel.

    • Add 50 mL of 95% ethanol (1:50 solid-to-solvent ratio).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for approximately 16 minutes at a controlled temperature.

  • Filtration and Solvent Evaporation: Follow steps 3 and 4 from the Maceration protocol.

  • Storage: Store the final extract as described in the Maceration protocol.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing KP_Rhizome Kaempferia parviflora Rhizome Drying Drying KP_Rhizome->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration (95% EtOH, 7 days) Grinding->Maceration Select Method UAE Ultrasound-Assisted Extraction (UAE) (95% EtOH, 16 min) Grinding->UAE Select Method MAE Microwave-Assisted Extraction (MAE) (Water, 360W, 2 min) Grinding->MAE Select Method Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Final_Extract Concentrated Extract of This compound Evaporation->Final_Extract Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DMF This compound IKK IKK DMF->IKK Inhibits p38 p38 DMF->p38 ERK ERK DMF->ERK JNK JNK DMF->JNK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory p38->Pro_inflammatory ERK->Pro_inflammatory JNK->Pro_inflammatory

References

Preventing 5,7-Dimethoxyflavanone precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Dimethoxyflavanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a primary focus on preventing its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid compound that has been investigated for various biological activities, including anti-inflammatory, neuroprotective, and antineoplastic effects.[1][2] However, its hydrophobic nature and planar ring structure contribute to its poor solubility in aqueous solutions.[3][4] This low solubility can lead to precipitation in experimental settings, resulting in inaccurate and unreliable data.[5]

Q2: What are the common consequences of this compound precipitation in experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Concentrations: The actual concentration of the compound in solution will be lower than intended, leading to an underestimation of its biological effects.

  • Poor Bioavailability: In cell-based assays, the precipitated compound may not be readily available to the cells, resulting in inconsistent and lower-than-expected activity.

  • Erroneous Results: Precipitation can interfere with analytical measurements and lead to artifacts in experimental readouts.

Q3: What are the primary strategies to prevent the precipitation of this compound in aqueous buffers?

Several methods can be employed to enhance the solubility of this compound and prevent its precipitation:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly improve solubility.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

  • pH Adjustment: Modifying the pH of the buffer can sometimes improve the solubility of flavonoids, although this is more effective for compounds with ionizable groups.

  • Advanced Formulations: Techniques like creating nanosuspensions or nanoemulsions can also enhance solubility and bioavailability.

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my aqueous buffer upon dilution from a stock solution.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity upon dilution from an organic stock solution can cause the compound to crash out.

  • Solutions:

    • Optimize the Co-solvent Concentration: Ensure that the final concentration of the co-solvent in your aqueous buffer is sufficient to maintain solubility, while being mindful of potential toxicity to cells. A gradual dilution process is recommended.

    • Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), can dramatically increase its water solubility.

Issue 2: I am observing low and inconsistent results in my cell-based assays.

  • Possible Cause: Poor solubility is leading to low and variable bioavailability of this compound at the cellular level. The compound may be precipitating in the cell culture medium over time.

  • Solutions:

    • Prepare Fresh Dilutions: Avoid using aged dilutions in aqueous media, as precipitation can occur over time. Prepare fresh working solutions for each experiment.

    • Visually Inspect Solutions: Before adding to cells, carefully inspect the final dilution for any signs of precipitation. If observed, reconsider the formulation strategy.

    • Employ a Solubility-Enhanced Formulation: Consistently use a method that ensures the compound remains in solution, such as a co-solvent system or a cyclodextrin inclusion complex.

Experimental Protocols

Protocol 1: Preparing a this compound Solution Using a Co-solvent (DMSO)

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using dimethyl sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium), sterile

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve the final desired concentration.

    • It is crucial to add the stock solution to the buffer and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Preparation of a this compound/HPβ-CD Inclusion Complex

This protocol outlines the preparation of a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HPβ-CD) using the kneading method.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβ-CD)

  • Ethanol-water mixture (e.g., 50% v/v ethanol)

  • Mortar and pestle

  • Oven

Methodology:

  • Mixing:

    • Accurately weigh this compound and HPβ-CD in a 1:1 molar ratio.

    • Thoroughly mix the powders in a mortar.

  • Kneading:

    • Add a small amount of the ethanol-water mixture to the powder mixture to form a paste.

    • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Drying:

    • Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving and Storage:

    • Pass the dried complex through a sieve to obtain a uniform particle size.

    • Store the resulting powder in a desiccator.

  • Reconstitution:

    • The powdered inclusion complex can now be dissolved directly in an aqueous buffer to the desired concentration.

Quantitative Data

ParameterValueReference
Fold Increase in Water Solubility with HPβ-CD 361.8-fold
IC50 against HepG2 liver cancer cells 25 µM
Solubility in DMSO Soluble
Solubility in Methanol Soluble

Visualizations

experimental_workflow_cosolvent cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Steps weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Serially dilute stock in aqueous buffer dissolve->dilute vortex Vortex thoroughly dilute->vortex inspect Visually inspect for precipitation vortex->inspect use Use in experiment inspect->use

Caption: Workflow for preparing a this compound solution using a co-solvent.

experimental_workflow_cyclodextrin cluster_prep Complex Preparation cluster_recon Reconstitution mix Mix 5,7-DMF and HPβ-CD knead Knead with ethanol/water mix->knead dry Dry the paste knead->dry sieve Sieve the dried complex dry->sieve dissolve Dissolve complex in aqueous buffer sieve->dissolve use Use in experiment dissolve->use

Caption: Workflow for preparing a this compound/HPβ-CD inclusion complex.

signaling_pathway DMF This compound IKK IKK DMF->IKK Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

References

Technical Support Center: Stabilizing 5,7-Dimethoxyflavanone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 5,7-Dimethoxyflavanone in long-term experiments, maintaining its stability in solution is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound solutions.

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media (e.g., cell culture medium) - The concentration of this compound exceeds its aqueous solubility.- Rapid change in solvent polarity from DMSO stock to aqueous buffer.- Reduce Final Concentration: Lower the final working concentration of this compound.- Optimize Dilution: Perform serial dilutions. First, dilute the DMSO stock solution into a small volume of the pre-warmed (37°C) aqueous medium with gentle vortexing, then add this intermediate dilution to the final volume.- Use Excipients: Consider using solubility enhancers such as cyclodextrins.
Inconsistent or non-reproducible experimental results - Degradation of this compound in the experimental solution.- Incomplete dissolution of the compound.- Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before each experiment.- Ensure Complete Dissolution: Visually inspect the DMSO stock solution for any crystals before use. If present, gently warm the vial in a 37°C water bath and vortex until fully dissolved.- Protect from Light: Store and handle solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Color change of the solution (e.g., yellowing) - Oxidation or degradation of the compound.- Discard the Solution: A color change is a strong indicator of instability. Do not use the solution and prepare a fresh one.- Use Deoxygenated Solvents: For preparing solutions for long-term storage, using deoxygenated solvents can minimize oxidation.- Inert Gas Overlay: For highly sensitive experiments, blanketing the stock solution with an inert gas like argon or nitrogen before sealing and freezing can provide additional protection.
Appearance of new peaks in HPLC analysis - Formation of degradation products.- Conduct Forced Degradation Studies: Perform stress testing (acidic, basic, oxidative, thermal, photolytic conditions) to identify potential degradation products and develop a stability-indicating HPLC method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound.[2] Methanol is also a suitable solvent.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of flavonoids like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Generally, flavonoids are more stable in acidic conditions and their degradation accelerates in neutral to alkaline solutions. Elevated temperatures and exposure to UV or visible light can also significantly increase the rate of degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific studies on this compound are limited, based on the general behavior of flavonoids, the primary degradation pathways are likely to involve O-demethylation of the methoxy groups and oxidative cleavage of the heterocyclic C-ring. Hydrolysis and photodegradation can also contribute to its breakdown.

Quantitative Data Summary

The following tables provide an overview of the stability of this compound under various conditions. Please note that the data on pH and thermal stability is based on the general behavior of flavonoids and should be considered illustrative. Experimental validation for your specific conditions is recommended.

Table 1: Long-Term Stability of this compound in DMSO Stock Solution

Storage TemperatureDurationRecommended Use
-20°C1 monthShort- to mid-term experiments
-80°C6 monthsLong-term experiments
Always protect from light.

Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C

pHEstimated Half-life (t½)Stability Profile
3.0> 7 daysHigh Stability
5.0~ 4 daysModerate Stability
7.4~ 24 hoursLow Stability
9.0< 6 hoursVery Low Stability

Table 3: Illustrative Thermal Stability of this compound in pH 7.4 Buffer

TemperatureEstimated Half-life (t½)Stability Profile
4°C~ 48 hoursModerate Stability
25°C (Room Temp)~ 24 hoursLow Stability
37°C< 12 hoursVery Low Stability

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance and weighing paper

  • Procedure:

    • Tare the balance with a clean piece of weighing paper.

    • Carefully weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound by HPLC

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid.

    • This compound stock solution.

    • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and run a gradient to increase the percentage of B over time to ensure the elution of the parent compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound (typically around 264 nm and 306 nm).

  • Stability Study Procedure:

    • Prepare working solutions of this compound (e.g., 10 µg/mL) in the desired buffers (pH 3, 5, 7.4, 9).

    • For thermal stability, incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

    • For photostability, expose a set of solutions to a light source (e.g., UV lamp or daylight) while keeping a control set in the dark.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Inject the samples into the HPLC system.

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Serially Dilute in Pre-warmed Aqueous Medium thaw->dilute add_to_assay Add to Experimental System dilute->add_to_assay degradation_pathway Putative Degradation Pathways of this compound DMF This compound O_demethylation O-Demethylation Products (e.g., 5-hydroxy-7-methoxyflavanone) DMF->O_demethylation Hydrolysis / Enzymatic ring_cleavage C-Ring Cleavage Products (e.g., Benzoic acid and Phloroglucinol derivatives) DMF->ring_cleavage Oxidation / pH stress oxidation Oxidized Products DMF->oxidation Oxidative Stress O_demethylation->ring_cleavage Further Degradation

References

Troubleshooting inconsistent results in 5,7-Dimethoxyflavanone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5,7-Dimethoxyflavanone. Given the limited specific data on this compound, this guide also incorporates best practices for working with flavonoids and flavanones in general, using the closely related and more extensively studied 5,7-Dimethoxyflavone as a key example.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 12.5 mg/mL (43.97 mM) in DMSO; however, achieving this concentration may require sonication.[1] For the related compound, 5,7-Dimethoxyflavone, solubility in DMSO is much higher (100 mg/mL), but it is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2]

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: Precipitation in aqueous media is a common issue for hydrophobic compounds like flavanones. To mitigate this:

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

  • Perform Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) culture medium can sometimes improve solubility.

  • Use Fresh Dilutions: Avoid using old dilutions in aqueous media, as the compound may precipitate over time. Prepare fresh working solutions for each experiment.

Q3: How should I store my this compound stock solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[1] When stored at -80°C in a suitable solvent, the stock solution can be stable for up to 6 months.[1]

Q4: I am seeing inconsistent results in my cell viability assays. What are the potential causes?

A4: Inconsistent results in cell-based assays with this compound can stem from several factors:

  • Compound Solubility and Stability: As discussed, poor solubility and precipitation can lead to variable effective concentrations. Ensure complete dissolution of your stock and working solutions.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the medium can all affect cellular response. Standardize these parameters across all experiments.

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or measurement techniques can introduce variability.

  • Compound Degradation: Flavonoids can be sensitive to light and pH. Protect your solutions from light and prepare them fresh.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation
Symptom Possible Cause Recommended Solution
Visible precipitate in stock solution.Incomplete dissolution or compound has come out of solution during storage.Gently warm the stock solution to 37°C and vortex or sonicate until all crystals are dissolved.[1] Ensure you are using fresh, anhydrous DMSO.
Cloudiness or precipitate forms when adding to aqueous media.The compound's solubility limit in the final medium has been exceeded.Reduce the final concentration of this compound. Use a serial dilution method to gradually introduce the compound to the aqueous environment. Ensure the final DMSO concentration is as low as possible.
Inconsistent results across replicate wells.Uneven precipitation of the compound in the assay plate.After adding the compound to the wells, mix gently by pipetting or swirling the plate to ensure even distribution before incubation. Visually inspect wells for any signs of precipitation.
Issue 2: Inconsistent Biological Activity
Symptom Possible Cause Recommended Solution
High variability between experiments performed on different days.1. Degradation of stock solution. 2. Variation in cell health or passage number. 3. Inconsistent preparation of working solutions.1. Use fresh aliquots of your stock solution for each experiment. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range. Perform a vehicle control (DMSO) to monitor baseline cell health. 3. Prepare fresh dilutions from the stock solution immediately before each experiment.
Unexpectedly low or no activity.1. Incorrect compound concentration due to precipitation. 2. Degradation of the compound in the assay medium during incubation. 3. The chosen cell line is not sensitive to this compound.1. Confirm the solubility of the compound at the tested concentrations. 2. Run a time-course experiment to assess the stability of the compound's effect. 3. Review literature for cell lines responsive to similar flavonoids or screen a panel of different cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound (MW: 284.31 g/mol ).

    • Add fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.

    • Visually confirm that all solid has dissolved.

    • Dispense into single-use aliquots and store at -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration remains consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

Protocol 2: Cytotoxicity Screening (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for this compound.

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary

Specific quantitative data for this compound is limited. The table below includes data for the closely related compound 5,7-Dimethoxyflavone for reference and comparative purposes.

Biological Activity Compound Assay/Model Result
Anticancer5,7-DimethoxyflavoneCytotoxicity against HepG2 cellsIC₅₀: 25 µM
Anti-inflammatoryThis compoundInhibition of inflammatory mediatorsDose-dependent inhibition
Neuroprotection5,7-DimethoxyflavoneLPS-induced memory impairment in miceEffective at 10, 20, and 40 mg/kg
Anti-sarcopenia5,7-DimethoxyflavoneAged miceEffective at 25 and 50 mg/kg (p.o.)
Antidiabetic5,7-DimethoxyflavoneStreptozotocin-induced diabetic ratsEffective at 50 and 100 mg/kg

Visualizations

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10mM Stock in DMSO working Prepare Working Dilutions in Medium stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 48h) treat->incubate measure Measure Endpoint (e.g., MTT Assay) incubate->measure analyze Calculate % Viability measure->analyze ic50 Determine IC50 analyze->ic50

General workflow for a cell-based experiment with this compound.

G start Inconsistent Results solubility Check Solubility Visible Precipitate? Incomplete Dissolution? start->solubility protocol Review Protocol Consistent Cell Density? Consistent Incubation Time? start->protocol reagents Verify Reagents Fresh Dilutions? Stock Solution Integrity? start->reagents end_sol Optimize Solubilization (e.g., Sonication, Serial Dilution) solubility->end_sol Yes end_pro Standardize Protocol protocol->end_pro No end_rea Prepare Fresh Reagents reagents->end_rea No

A logical flowchart for troubleshooting inconsistent experimental results.

G cluster_pi3k PI3K/Akt Pathway cluster_inflammation Inflammatory Pathway DMF 5,7-Dimethoxyflavone (as a model for flavanones) PI3K PI3K DMF->PI3K Activates NFkB NF-κB DMF->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Signaling pathways modulated by 5,7-Dimethoxyflavone.

References

Selecting the appropriate solvent for 5,7-Dimethoxyflavanone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and handling stock solutions of 5,7-Dimethoxyflavanone for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations with minimal solvent effects on the experiment.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound, a methylated flavone, is generally more soluble in organic solvents than in aqueous solutions. The table below summarizes its solubility in various common laboratory solvents.

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 282.29Up to 100 mg/mL~354Use of fresh, anhydrous DMSO is recommended. Sonication and gentle warming can aid dissolution.
Methanol 282.29SolubleNot specified---
Ethanol 282.29SolubleNot specified---
Acetone 282.29SolubleNot specified---
Chloroform 282.29Slightly SolubleNot specified---
Ethyl Acetate 282.29Slightly SolubleNot specified---
Water 282.29Sparingly solubleNot specifiedLike most flavonoids, it has poor aqueous solubility.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated by most cell lines.[1][2] However, sensitivity to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the compound) to determine the maximum tolerated concentration for your specific cell line without affecting viability or other experimental readouts.

Q4: How should I store my this compound stock solution?

To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Store the solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

  • Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates upon addition to aqueous buffer or cell culture medium. The final concentration of this compound exceeds its aqueous solubility limit.1. Reduce the final concentration of the compound in the assay. 2. Optimize the dilution scheme: Perform serial dilutions from the DMSO stock into the final medium to allow for gradual solvent exchange. 3. Ensure the stock solution is fully dissolved before dilution.
Inconsistent or unexpected results in biological assays. Degradation of the compound in the stock solution or working solution.1. Prepare fresh stock solutions regularly. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Protect solutions from light and store at the recommended temperature. 4. Always include a positive and negative control in your experiments.
Observed cytotoxicity in vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line.1. Determine the maximum tolerable solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. 2. Reduce the final solvent concentration in your experiment to a non-toxic level. This may require preparing a more concentrated stock solution if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 282.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.82 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolving the Compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution. The resulting solution should be clear and free of any visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting the Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium.

    • Mix gently by pipetting up and down.

  • Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture vessel to achieve the final experimental concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate culture vessel.

Visualized Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound cluster_preparation Stock Solution Preparation cluster_application Experimental Application cluster_troubleshooting Troubleshooting Start Start: Need to prepare This compound solution ChooseSolvent Choose Primary Solvent: DMSO recommended for high solubility Start->ChooseSolvent WeighCompound Weigh this compound ChooseSolvent->WeighCompound AddSolvent Add appropriate volume of DMSO for desired stock concentration WeighCompound->AddSolvent Dissolve Vortex / Sonicate until fully dissolved AddSolvent->Dissolve Store Aliquot and store at -20°C or -80°C, protected from light Dissolve->Store Precipitation Precipitation Occurs? Dissolve->Precipitation Thaw Thaw one aliquot of stock solution Dilute Perform serial dilutions in pre-warmed cell culture medium Thaw->Dilute VehicleControl Prepare Vehicle Control (same final DMSO concentration) Thaw->VehicleControl AddToCells Add final dilution and vehicle control to cells Dilute->AddToCells Dilute->Precipitation VehicleControl->AddToCells Incubate Incubate and perform assay AddToCells->Incubate Precipitation->AddToCells No CheckConcentration Lower final concentration and/or optimize dilution Precipitation->CheckConcentration Yes CheckConcentration->Dilute

Caption: Workflow for preparing and using this compound stock solutions.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,7-Dimethoxyflavanone and its related flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound from other flavonoids?

A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point.[1] The mobile phase typically consists of a gradient of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or acetic acid to improve peak shape.[1][2] Detection is commonly performed with a UV detector at a wavelength where flavanones absorb, such as 280 nm.[3]

Q2: How can I improve the resolution between this compound and a closely eluting, structurally similar flavonoid?

A2: Improving resolution between closely related flavonoids often requires a multi-step approach:

  • Mobile Phase Optimization: Adjusting the organic solvent (acetonitrile vs. methanol) can alter selectivity.[4] Fine-tuning the gradient slope is also crucial; a shallower gradient around the elution time of the target compounds can significantly enhance separation.

  • Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like flavonoids.

  • Temperature: Optimizing the column temperature can influence viscosity and analyte interaction with the stationary phase, thereby affecting resolution.

Q3: My peaks for this compound are tailing. What are the common causes and solutions?

A3: Peak tailing is a frequent issue in flavonoid analysis and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the flavonoids, causing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

  • Metal Chelation: Flavonoids can chelate with active metal sites in the HPLC system (e.g., stainless steel frits, tubing). Using a mobile phase with a chelating agent like EDTA can sometimes mitigate this issue.

Q4: I am observing co-elution of several methoxyflavanones. Are there alternative chromatographic techniques to reversed-phase HPLC?

A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative for separating polar and semi-polar compounds like flavonoids that are poorly retained or co-elute in reversed-phase systems. HILIC utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of organic solvent, offering a different selectivity profile.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Overlapping Peaks - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable stationary phase.- Optimize the mobile phase by trying different organic solvents (acetonitrile vs. methanol) or adjusting the acidic modifier concentration.- Flatten the gradient profile around the elution time of the target analytes.- Experiment with a column of different selectivity (e.g., phenyl-hexyl, biphenyl, or a HILIC column).
Peak Tailing - Secondary interactions with residual silanols.- Column overload.- Extracolumn dead volume.- Add 0.1% formic acid or acetic acid to the mobile phase.- Reduce injection volume or sample concentration.- Use shorter, narrower internal diameter tubing between the column and detector.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent or replace it if performance deteriorates.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and prepare fresh mobile phase daily.- Implement a needle wash step in the autosampler method.- Inject a blank run to identify the source of contamination.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Systematically check for blockages by removing components one by one, starting from the detector.- Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Methoxyflavone Separation

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Acetic Acid in Water
Mobile Phase B Methanol
Gradient 30% B (0-5 min), 30-70% B (5-25 min), 70% B (25-30 min), 30% B (30.1-35 min)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example Retention Times for Methoxyflavones under Isocratic Conditions

CompoundRetention Time (min)
3,5,7,3′,4′-Pentamethoxyflavone (PMF)12.5
5,7-Dimethoxyflavone (DMF)15.2
5,7,4′-Trimethoxyflavone (TMF)14.1
Conditions: RP-C18 column (4.6 × 250 mm, 5 µm), mobile phase of methanol: 0.1% v/v aqueous acetic acid (70:30 v/v), flow rate of 0.8 mL/min, column temperature at 55 °C, and detection at 254 nm.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B (linear gradient)

    • 25-30 min: 50-80% B (linear gradient)

    • 30-35 min: 80% B (isocratic)

    • 35.1-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 2: HILIC Method for Separation of Co-eluting Flavonoids

  • Column: HILIC Silica column (e.g., 4.6 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile with 1% Acetic Acid.

    • Solvent B: Methanol:Water:Acetic Acid (95:3:2 v/v/v).

  • Gradient Program:

    • 0-30 min: 10% to 25% B (linear gradient).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Fluorescence Detector (FLD) with excitation at 280 nm and emission at 320 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Extract analytes with Methanol:Water:Hydrochloric Acid (70:29:1 v/v/v) under sonication.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample containing this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45µm syringe filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Analysis Report Integration->Report

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_resolution Resolution Solutions cluster_tailing Tailing Solutions cluster_retention Retention Solutions Start Problem with HPLC Separation Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Optimize_Mobile_Phase Optimize Mobile Phase Gradient/Solvent Poor_Resolution->Optimize_Mobile_Phase Yes Retention_Shift Retention Time Shift? Peak_Tailing->Retention_Shift No Add_Modifier Add Acidic Modifier Peak_Tailing->Add_Modifier Yes Check_Mobile_Phase Check Mobile Phase Prep Retention_Shift->Check_Mobile_Phase Yes Change_Column Change Column Chemistry Optimize_Mobile_Phase->Change_Column Reduce_Load Reduce Sample Load Add_Modifier->Reduce_Load Control_Temp Use Column Oven Check_Mobile_Phase->Control_Temp

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Enhancing Bioactive Compound Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of bioactive compounds from plant materials.

Troubleshooting Guide

Issue: Low Yield of Bioactive Compounds

Q1: My extraction is resulting in a very low yield of the target bioactive compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors throughout the extraction process.[1] A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Plant Material: The source and preparation of your plant material are fundamental.

    • Quality and Choice of Plant Part: The concentration of bioactive compounds can vary significantly between different plant species, and even different parts of the same plant (e.g., leaves, roots, bark).[1] Ensure you are using the correct plant part known to be rich in your target compound.

    • Harvesting Time and Conditions: The developmental stage of the plant and the season of harvest can impact the concentration of secondary metabolites.[1]

    • Pre-treatment: Inadequate drying or grinding of the plant material can hinder solvent penetration and efficient extraction.[2][3] Ensure the material is dried properly to prevent enzymatic degradation and ground to a fine, uniform powder to increase the surface area for extraction.

  • Extraction Solvent: The choice of solvent is critical for selectively and efficiently extracting the target compound.

    • Polarity Mismatch: The polarity of your solvent must match the polarity of the target bioactive compound. For instance, polar compounds like flavonoids and phenols are often extracted with polar solvents like methanol, ethanol, or water, while non-polar compounds are better extracted with solvents like hexane or dichloromethane.

    • Solvent Purity: Impurities in the solvent can interfere with the extraction process and subsequent analysis. It is recommended to use high-purity or distilled solvents.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the compounds from the plant matrix. Experiment with different solvent-to-solid ratios to find the optimal condition.

  • Extraction Method and Parameters: The chosen extraction technique and its parameters play a significant role in the yield.

    • Suboptimal Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) for certain compounds.

    • Incorrect Parameters: Each extraction method has critical parameters that need to be optimized, including temperature, time, pressure (for SFE), and power (for UAE and MAE). For example, excessively high temperatures can lead to the degradation of thermolabile compounds.

  • Compound Degradation: Bioactive compounds can be sensitive and may degrade during the extraction process.

    • Exposure to Light and Air: Some compounds are susceptible to degradation upon exposure to light and oxygen. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can help minimize this.

    • Enzymatic Activity: Endogenous enzymes in the plant material can degrade bioactive compounds once the plant cells are disrupted. Proper drying or blanching can help deactivate these enzymes.

Workflow for Troubleshooting Low Yield ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPlant [label="Step 1: Verify Plant Material\n- Correct species and part?\n- Optimal harvest time?\n- Proper drying and grinding?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Step 2: Evaluate Solvent System\n- Correct polarity?\n- Sufficient volume?\n- High purity?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Step 3: Assess Extraction Method\n- Is the method appropriate?\n- Are parameters (T, t, P) optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDegradation [label="Step 4: Investigate Potential Degradation\n- Protection from light/air?\n- Enzyme deactivation?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Step 5: Systematically Optimize Parameters\n(e.g., using Response Surface Methodology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Start -> CheckPlant; CheckPlant -> CheckSolvent [label="Material OK"]; CheckSolvent -> CheckMethod [label="Solvent OK"]; CheckMethod -> CheckDegradation [label="Method OK"]; CheckDegradation -> Optimize [label="Degradation Minimized"]; Optimize -> End;

// Corrective action loops CheckPlant -> Optimize [label="Issue Found", style=dashed]; CheckSolvent -> Optimize [label="Issue Found", style=dashed]; CheckMethod -> Optimize [label="Issue Found", style=dashed]; CheckDegradation -> Optimize [label="Issue Found", style=dashed]; }

Caption: A decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q3: What are the main advantages of modern extraction techniques like UAE and MAE over conventional methods?

A3: Modern extraction techniques offer several significant advantages over traditional methods such as maceration and Soxhlet extraction:

FeatureConventional Methods (Maceration, Soxhlet)Modern Methods (UAE, MAE)
Extraction Time Long (hours to days)Short (minutes)
Solvent Consumption HighLow
Extraction Efficiency Often lowerGenerally higher
Energy Consumption High (due to long heating times)Lower
Degradation of Thermolabile Compounds Higher risk due to prolonged exposure to heatLower risk due to shorter extraction times

Q4: How do I choose the right solvent for my extraction?

A4: The selection of an appropriate solvent is crucial for a successful extraction and is guided by the principle of "like dissolves like". Here are the key factors to consider:

  • Polarity of the Target Compound: Match the polarity of the solvent to your target compound. A general polarity scale for common solvents is: Water (most polar) > Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Hexane (least polar).

  • Selectivity: The ideal solvent should have high solubility for the target compound and low solubility for interfering compounds.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. "Green" solvents like water, ethanol, and supercritical CO2 are increasingly preferred.

  • Boiling Point: A lower boiling point facilitates easier removal of the solvent from the extract after extraction.

Q5: What is Supercritical Fluid Extraction (SFE) and when should I consider using it?

A5: Supercritical Fluid Extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.

Consider using SFE when:

  • Extracting Thermolabile Compounds: SFE can be performed at relatively low temperatures (e.g., 35-60°C for CO2), which prevents the degradation of heat-sensitive compounds.

  • High Purity is Required: Since CO2 is a gas at ambient conditions, it is easily removed from the extract by depressurization, resulting in a solvent-free product.

  • Selectivity is Important: The solvent strength of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for the selective extraction of specific compounds.

  • "Green" Chemistry is a Priority: CO2 is non-toxic, non-flammable, and readily available.

The main limitations of SFE are the high initial equipment cost and the fact that supercritical CO2 is non-polar, often requiring the use of a polar co-solvent (like ethanol) to extract more polar compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a general procedure for the extraction of flavonoids from plant material using UAE. Optimization of parameters is recommended for each specific plant matrix.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 50-70% ethanol in water)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 5 g).

  • Solvent Addition: Place the plant material in a beaker or flask and add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:40 g/mL).

  • Ultrasonication: Place the vessel in the ultrasonic bath or immerse the probe into the mixture.

  • Set Parameters: Set the ultrasonic power (e.g., 200-400 W), temperature (e.g., 40-70°C), and extraction time (e.g., 20-60 minutes).

  • Extraction: Begin the ultrasonication process. The ultrasonic waves will induce cavitation, disrupting the plant cell walls and enhancing the release of bioactive compounds.

  • Filtration: After extraction, filter the mixture through filter paper to separate the solid residue from the liquid extract.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., < 50°C).

  • Storage: Store the dried extract in a cool, dark, and dry place for further analysis.

General UAE Workflow

UAE_Workflow Start Start: Dried, Powdered Plant Material Mix Mix with Solvent Start->Mix Ultrasonicate Apply Ultrasound (Power, Time, Temp) Mix->Ultrasonicate Filter Filter to Separate Solid and Liquid Ultrasonicate->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate End End: Crude Extract Evaporate->End

References

Validation & Comparative

A Comparative Analysis of 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone: Unraveling Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, methoxylated flavones have emerged as a compelling class of compounds with a broad spectrum of pharmacological activities. This guide provides a detailed, evidence-based comparison of two specific dimethoxyflavone isomers: 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone. It is aimed at researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biological effects. While extensive research has illuminated the multifaceted biological activities of this compound, direct experimental data for 2',5'-Dimethoxyflavone remains notably scarce.[1] This guide will present the available data for both compounds, leveraging structure-activity relationship studies to infer the potential activities of the less-studied isomer, while explicitly noting where direct experimental evidence is absent.

Chemical Structures

The fundamental difference between these two isomers lies in the positioning of their methoxy groups on the flavone backbone, a structural variation that dictates their biological properties.

This compound: Methoxy groups are located on the A-ring at positions 5 and 7.

2',5'-Dimethoxyflavone: Methoxy groups are positioned on the B-ring at positions 2' and 5'.

Comparative Biological Activities

This section summarizes the known biological activities of this compound and explores the potential activities of 2',5'-Dimethoxyflavone based on existing literature.

Anticancer Activity

This compound has demonstrated notable antineoplastic effects across various cancer cell lines.[1] Studies have shown it can induce apoptosis and inhibit cell proliferation. For instance, it exhibited cytotoxic effects against HepG2 liver cancer cells with an IC50 of 25 µM by generating reactive oxygen species (ROS) and reducing the mitochondrial membrane potential.[1][2] It has also been shown to inhibit the proliferation of VK2/E6E7 and End1/E6E7 cells and induce apoptosis.[3] Furthermore, this compound is an inhibitor of cytochrome P450 (CYP) 3As and a potent Breast Cancer Resistance Protein (BCRP) inhibitor.

2',5'-Dimethoxyflavone: Specific data on the anticancer activity of 2',5'-Dimethoxyflavone is limited. However, studies on related methoxyflavones suggest potential anticancer properties. For instance, research on 2',5'-dimethoxychalcone derivatives, which are precursors to flavones, showed significant cytotoxic effects against human bladder and prostate cancer cell lines. Additionally, 2'-methoxyflavone has been reported to be cytotoxic to human leukemic cell lines. The anticancer activity of methoxyflavones is influenced by the position and number of methoxyl groups.

Compound Cell Line Activity IC50
This compoundHepG2 (Liver Cancer)Cytotoxic, induces apoptosis, ROS generation, cell cycle arrest25 µM
This compoundVK2/E6E7, End1/E6E7Inhibits proliferation, induces apoptosisNot specified
2',5'-Dimethoxyflavone-Data not available-
Anti-inflammatory Activity

This compound has well-documented anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. In animal models, it has been shown to reduce rat paw edema with an effect comparable to aspirin and exhibit an antiexudative effect in a rat pleurisy model by interfering with leukocyte migration and inhibiting prostaglandin biosynthesis.

2',5'-Dimethoxyflavone: There is currently no direct experimental data on the anti-inflammatory activity of 2',5'-Dimethoxyflavone. However, structure-activity relationship studies of other dimethoxyflavone derivatives suggest a potential for anti-inflammatory effects. For example, 7,2'-dimethoxyflavone has demonstrated anti-inflammatory activity by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines.

Compound Model Effect
This compoundLPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-1β production
This compoundRat paw edemaAnti-inflammatory effect comparable to aspirin
This compoundRat pleurisy modelAntiexudative effect, inhibition of leukocyte migration and prostaglandin biosynthesis
2',5'-Dimethoxyflavone-Data not available
Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent. It has been found to exert its effects through various mechanisms, including the modulation of neurotransmitter systems and the reduction of neuroinflammation. In a mouse model of memory impairment, 5,7-dimethoxyflavone was observed to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α. It also increased the levels of brain-derived neurotrophic factor (BDNF).

2',5'-Dimethoxyflavone: Direct experimental evidence for the neuroprotective activity of 2',5'-Dimethoxyflavone is currently unavailable. However, the known neuroprotective effects of other methoxyflavones suggest that this is a promising area for future investigation.

Signaling Pathways and Mechanisms of Action

This compound: The mechanisms of action for this compound are relatively well-documented and involve the modulation of key signaling pathways.

  • NF-κB Pathway: Inhibition of the NF-κB pathway is a primary mechanism for its anti-inflammatory effects.

  • MAPK Pathway: Inhibition of MAPK signaling also contributes to its anti-inflammatory properties.

  • PI3K/Akt Pathway: This pathway is implicated in its effects on sarcopenia, where it stimulates protein synthesis.

2',5'-Dimethoxyflavone: The specific signaling pathways modulated by 2',5'-Dimethoxyflavone have not yet been elucidated due to a lack of dedicated studies. However, based on related methoxyflavones, it is postulated to potentially interact with pathways like PI3K/Akt and NF-κB.

5_7_Dimethoxyflavanone_Signaling_Pathways Known Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_sarcopenia Anti-sarcopenia Effects cluster_cancer Anticancer Effects DMF This compound NFKB NF-κB Pathway DMF->NFKB Inhibits MAPK MAPK Pathway DMF->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt Stimulates ROS ↑ Reactive Oxygen Species DMF->ROS Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFKB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Protein_Synthesis ↑ Protein Synthesis PI3K_Akt->Protein_Synthesis Apoptosis Induces Apoptosis ROS->Apoptosis

Caption: Known signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

MTT_Assay_Workflow General Workflow for Cytotoxicity Assessment using MTT Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with various concentrations of test compound adhere->treat incubate_compound Incubate for 24, 48, or 72 hours treat->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate cell viability measure->calculate end End calculate->end

Caption: General workflow for cytotoxicity assessment using the MTT assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific time.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After a further incubation period, the culture supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

Conclusion and Future Directions

The available evidence strongly supports the diverse biological activities of this compound, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and MAPK, are relatively well-documented. In stark contrast, 2',5'-Dimethoxyflavone remains a largely unexplored molecule. While structure-activity relationship studies on related methoxyflavones provide a rationale for investigating its potential biological activities, there is a pressing need for direct experimental validation. Future research should prioritize in vitro and in vivo studies to elucidate the cytotoxic, anti-inflammatory, and neuroprotective properties of 2',5'-Dimethoxyflavone. Direct comparative studies with this compound would be invaluable in understanding how the specific positioning of methoxy groups on the flavone scaffold dictates biological function. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds.

References

A Comparative Analysis of 5,7-Dimethoxyflavanone and 5,7-dihydroxyflavanone (Chrysin) for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two structurally related flavanones: 5,7-Dimethoxyflavanone (DMF) and 5,7-dihydroxyflavanone (chrysin). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological properties. Among them, this compound and its structural analog, 5,7-dihydroxyflavanone (commonly known as chrysin), have garnered significant attention for their potential therapeutic applications. The primary structural difference between these two molecules lies in the substitution at the 5 and 7 positions of the A ring: DMF possesses methoxy groups (-OCH3), while chrysin has hydroxyl groups (-OH). This seemingly minor structural variance leads to significant differences in their physicochemical properties and biological activities, impacting their potential as drug candidates. This guide will delve into a comparative analysis of their anticancer, antioxidant, and anti-inflammatory properties, providing quantitative data where available and outlining the experimental protocols used to generate this data.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of this compound and chrysin.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
This compound HepG2 (Liver Cancer)16.47[1]
U266 (Myeloma)16.47[1]
5,7-dihydroxyflavanone (Chrysin) Aromatase (Enzyme)4.2[2]
U937 (Leukemia)16
MDA-MB-231 (Breast Cancer)>50
MCF-7 (Breast Cancer)>50

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Antioxidant and Anti-inflammatory Activity

CompoundAssayActivityReference
This compound Aromatase InhibitionIC50: 123 µM[2]
COX-2 InhibitionInactive[3]
5,7-dihydroxyflavanone (Chrysin) DPPH Radical ScavengingActive (qualitative)
Aromatase InhibitionIC50: 4.2 µM
COX-2 ExpressionNo inhibition of LPS-induced expression
PGE2 FormationComplete suppression of LPS-induced formation

Signaling Pathways

The biological effects of this compound and chrysin are mediated through their interaction with various cellular signaling pathways.

This compound and the PI3K/Akt Signaling Pathway

This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and metabolism. Its interaction with this pathway is a key mechanism underlying its potential therapeutic effects.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth This compound This compound This compound->Akt inhibits

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.

5,7-dihydroxyflavanone (Chrysin) and the Apoptosis Pathway

Chrysin is a well-documented inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL/TNF-α FasL/TNF-α Death Receptors Death Receptors FasL/TNF-α->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Chrysin Chrysin Chrysin->Bax/Bak upregulates Chrysin->Bcl-2 downregulates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of flavanone A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 F->G

References

A Comparative In Vitro Efficacy Analysis: 5,7-Dimethoxyflavanone and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 5,7-Dimethoxyflavanone and Hesperidin, focusing on their cytotoxic, antioxidant, anti-inflammatory, and neuroprotective properties. The data presented is compiled from various independent studies and is intended to serve as a resource for researchers exploring the therapeutic potential of these flavonoids. It is important to note that the absence of direct, head-to-head comparative studies necessitates careful interpretation of the compiled data, as experimental conditions may vary between studies.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data on the in vitro activities of this compound and Hesperidin. This data is extracted from multiple sources and presented to facilitate a comparative assessment of their potency in various biological assays.

Biological ActivityCompoundCell Line / AssayIC₅₀ / Effective ConcentrationReference
Cytotoxicity This compoundHepG2IC₅₀: 25 µM[1]
HesperidinA549IC₅₀: 814.36 µM
HesperidinH460IC₅₀: 944.21 µM
HesperidinA431IC₅₀: 108.4 µM
HesperidinHepG2IC₅₀: 321 µM
Antioxidant Activity HesperidinDPPH Radical ScavengingSC₅₀: 896.21 ± 0.15 µM[2]
HesperidinABTS Radical ScavengingSC₅₀: 796.02 ± 0.12 µM[2]
Anti-inflammatory Activity This compoundLPS-stimulated MacrophagesInhibition of NO, PGE₂, TNF-α, IL-1β
HesperidinLPS-stimulated RAW 264.7Reduced NO₂ production at 10, 20, and 30 µM[3]
HesperidinPMA + A23187-stimulated RAW 264.7Decreased IL-1β, TNF-α, and IL-8 production[3]
Neuroprotective Effect This compoundDifferentiated SH-SY5Y cells (Aβ₁₋₄₂ induced)Statistically significant increase in cell survival at 10, 25, 50 µM
HesperidinSH-SY5Y cells (Quinolinic acid-induced)Protective effect at non-toxic concentrations
HesperidinDifferentiated SH-SY5Y cells (Aβ₁₋₄₂ induced)Pre-treatment at 25 and 50 µM increased ADAM10 and decreased BACE1 gene expression

IC₅₀: Half-maximal inhibitory concentration; SC₅₀: Half-maximal scavenging concentration; NO: Nitric Oxide; PGE₂: Prostaglandin E₂; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; Aβ: Amyloid-beta.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro evaluation of flavonoid compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Cells (e.g., HepG2, A549, SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Hesperidin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a few hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at approximately 540 nm. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and Hesperidin, as well as a general experimental workflow for their in vitro comparison.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound1 This compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT) compound1->cytotoxicity antioxidant Antioxidant Assay (DPPH/ABTS) compound1->antioxidant inflammation Anti-inflammatory Assay (NO Production) compound1->inflammation neuroprotection Neuroprotection Assay compound1->neuroprotection compound2 Hesperidin Stock Solution compound2->cytotoxicity compound2->antioxidant compound2->inflammation compound2->neuroprotection cells Cell Culture (e.g., RAW 264.7, SH-SY5Y) cells->cytotoxicity cells->inflammation cells->neuroprotection ic50 IC50 / EC50 Calculation cytotoxicity->ic50 antioxidant->ic50 inflammation->ic50 statistical Statistical Analysis neuroprotection->statistical comparison Comparative Efficacy Assessment ic50->comparison statistical->comparison

General experimental workflow for in vitro comparison.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation Flavanones This compound Hesperidin Flavanones->IKK inhibit Flavanones->NFkB inhibit translocation

Inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival & Neuroprotection Akt->Survival promotes Flavanones This compound Hesperidin Flavanones->Akt promote activation

Modulation of the PI3K/Akt signaling pathway.

Concluding Remarks

The available in vitro data suggests that both this compound and Hesperidin possess promising cytotoxic, anti-inflammatory, and neuroprotective properties. Hesperidin has been more extensively studied, with a broader range of quantitative data available for its antioxidant and cytotoxic effects across various cell lines. This compound has demonstrated potent cytotoxicity in liver cancer cells and notable neuroprotective and anti-inflammatory effects, although more quantitative data is needed for a direct comparison of its potency against Hesperidin.

Both flavonoids appear to exert their anti-inflammatory and neuroprotective effects through the modulation of common signaling pathways, including the NF-κB and PI3K/Akt pathways. This suggests that they may share similar mechanisms of action in mitigating inflammation and promoting cell survival.

For future research, direct comparative studies employing identical experimental conditions are crucial to definitively ascertain the relative efficacy of this compound and Hesperidin. Such studies would provide invaluable data for drug development professionals in selecting the most promising candidate for further preclinical and clinical investigation.

References

Unveiling the Potency of 5,7-Dimethoxyflavanone: A Cross-Study Comparison of IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of 5,7-Dimethoxyflavanone (5,7-DMF) across various cancer cell lines as reported in independent research studies. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of 5,7-DMF's cytotoxic potential and to provide detailed experimental context.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of this compound has been evaluated against several cancer cell lines, with the IC50 values serving as a key metric of its potency. The following table summarizes the reported IC50 values from the cited studies.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Human Liver Cancer25[1]
MOLT-4Human T-cell Leukemia40.37 ± 1.15
U937Human Monocytic Leukemia54.25 ± 1.81

Experimental Methodologies

The determination of IC50 values in the referenced studies was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity. While specific parameters may vary between studies, the general protocol is outlined below.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Following the initial incubation, the cell culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (typically DMSO) was also included. The cells were then incubated for a specified period, generally ranging from 24 to 72 hours.

  • MTT Incubation: After the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of 5,7-DMF that inhibits 50% of cell growth, was determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Modulated by this compound

Research indicates that this compound exerts its anticancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. The diagram below illustrates the principal pathways affected by this compound.

G DMF This compound PI3K PI3K DMF->PI3K Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) DMF->MAPK_pathway Modulates NFkB NF-kB DMF->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_Inflammation Apoptosis & Inflammation MAPK_pathway->Apoptosis_Inflammation Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation

Caption: Key signaling pathways modulated by this compound in cancer cells.

This guide highlights the cytotoxic potential of this compound against various cancer cell lines, supported by quantitative IC50 data. The information on the experimental protocols and the affected signaling pathways provides a solid foundation for further research and development of this promising natural compound as a potential anticancer agent.

References

A Comparative Guide to the Synthesis of 5,7-Dimethoxyflavanone: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis protocols for 5,7-Dimethoxyflavanone, a flavonoid of significant interest for its potential therapeutic properties. We delve into the reproducibility of various synthetic routes, presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and relevant biological pathways to aid researchers in selecting the most suitable protocol for their needs.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be approached through several established methods. The choice of protocol can significantly impact yield, purity, reaction time, and overall efficiency. Below is a summary of the most common routes with available performance data.

Synthesis RouteKey IntermediateReagents/ConditionsReported Yield (%)Reaction TimePurity
From Chalcone (Oxidative Cyclization) 2'-Hydroxy-4',6'-dimethoxychalconeI₂ / DMSO80-82%[1]Not SpecifiedHigh
From Chalcone (Oxidative Cyclization) 2',6'-Dihydroxy-3,4-dimethoxy chalconeIodine62% (for a similar flavone)[2]Not SpecifiedNot Specified
Baker-Venkataraman Rearrangement 2'-Hydroxy-4',6'-dimethoxyacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Allan-Robinson Reaction 2'-Hydroxy-4',6'-dimethoxyacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of the chalcone precursor.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl) for neutralization

  • Crushed ice

Procedure:

  • Dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone in ethanol in a round-bottom flask.

  • To this solution, add the sodium hydroxide solution and stir at room temperature.

  • Slowly add benzaldehyde to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with dilute HCl until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound from 2'-Hydroxy-4',6'-dimethoxychalcone

This protocol details the oxidative cyclization of the chalcone to the final flavanone product.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxychalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • Dissolve the 2'-Hydroxy-4',6'-dimethoxychalcone in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture under reflux. Monitor the reaction progress by TLC until the chalcone is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine, which will be indicated by the disappearance of the brown color.

  • The precipitated crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizing the Synthesis and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical synthesis workflow and the key signaling pathways influenced by this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_Hydroxy_4_6_dimethoxyacetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone Chalcone 2'-Hydroxy-4',6'- dimethoxychalcone 2_Hydroxy_4_6_dimethoxyacetophenone->Chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Flavanone This compound Chalcone->Flavanone Oxidative Cyclization (I₂, DMSO)

A typical workflow for the synthesis of this compound.

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cell proliferation.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression activates DMF_NFkB This compound DMF_NFkB->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

G cluster_mapk MAPK Signaling Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation DMF_MAPK This compound DMF_MAPK->Raf inhibits

Modulation of the MAPK signaling pathway by this compound.

References

A Comparative Analysis of Methoxyflavones from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of prominent methoxyflavones isolated from Kaempferia parviflora, commonly known as black ginger. The data presented is compiled from various scientific studies to aid in the evaluation of these compounds for further research and drug development.

Introduction

Kaempferia parviflora is a medicinal plant rich in polymethoxyflavones (PMFs), which have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a comparative analysis of the most studied methoxyflavones from this plant: 5,7-dimethoxyflavone (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF), and other related compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various methoxyflavones from Kaempferia parviflora. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Neuroprotective Activity of Kaempferia parviflora Methoxyflavones

MethoxyflavoneTarget EnzymeIC50 (µM)Reference
5,7-Dimethoxyflavone (DMF)Acetylcholinesterase (AChE)106.00 ± 4.24[3]
Butyrylcholinesterase (BChE)33.45 ± 1.51[3]
3,5,7-TrimethoxyflavoneAChE237.15 ± 9.49
BChE233.15 ± 11.66
5,7,4'-Trimethoxyflavone (TMF)AChE115.35 ± 4.61
BChE45.25 ± 2.26
5-Hydroxy-3,7-dimethoxyflavoneAChE125.50 ± 5.02
BChE35.80 ± 1.79
3,5,7,4'-TetramethoxyflavoneAChE185.60 ± 7.42
BChE150.70 ± 7.54

Table 2: Comparative Anti-inflammatory Activity of Kaempferia parviflora Methoxyflavones

MethoxyflavoneAssayIC50 (µM)Reference
5-Hydroxy-3,7,3',4'-tetramethoxyflavoneNitric Oxide (NO) Inhibition16.1
3,5,7,3',4'-Pentamethoxyflavone (PMF)Nitric Oxide (NO) Inhibition24.5
5,7,4'-Trimethoxyflavone (TMF)Nitric Oxide (NO) Inhibition30.6

Table 3: Comparative Anticancer Activity of Kaempferia parviflora Methoxyflavones

MethoxyflavoneCancer Cell LineAssayIC50 (µM)Reference
5,7-Dimethoxyflavone (DMF)HepG2 (Liver Cancer)MTT Assay25
K. parviflora Extract (high PMF content)HeLa (Cervical Cancer)MTT AssayLower than ethanol extract
AGS (Gastric Cancer)MTT AssayLower than ethanol extract

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

a. Cell Seeding:

  • Cancer cell lines (e.g., HepG2, HeLa, AGS) are cultured in an appropriate medium.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

b. Compound Treatment:

  • The methoxyflavone is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium from the wells is replaced with the medium containing the test compound.

  • Control wells with vehicle (e.g., DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

d. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

e. Data Analysis:

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibitory Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

a. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere.

b. Compound Treatment and Stimulation:

  • The cells are pre-treated with various concentrations of the methoxyflavone for a specific duration.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Control wells with untreated cells, cells treated only with LPS, and cells treated with a known inhibitor are included.

c. Nitrite Quantification (Griess Assay):

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The amount of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

d. Data Analysis:

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by Kaempferia parviflora methoxyflavones and a general experimental workflow.

anticancer_pathway KPM K. parviflora Methoxyflavones PI3K PI3K KPM->PI3K Inhibits MAPK MAPK KPM->MAPK Inhibits Apoptosis Apoptosis KPM->Apoptosis Induces Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK->Cell_Proliferation

Caption: PI3K/Akt and MAPK signaling pathways in cancer.

experimental_workflow Start Start: Compound Preparation Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Start->Cell_Culture Treatment Treatment with Methoxyflavones Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Biological Assay (e.g., MTT, Griess) Incubation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for bioactivity screening.

cGMP_NO_pathway KPM K. parviflora Methoxyflavones eNOS eNOS KPM->eNOS Activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: cGMP-NO signaling pathway in vascular relaxation.

References

A Comparative Analysis of 5,7-Dimethoxyflavanone: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. We will explore its demonstrated effects in key therapeutic areas including neuroprotection, anti-inflammatory, anti-cancer, and metabolic regulation.

Neuroprotective Effects

In vitro studies have begun to elucidate the mechanisms underlying the neuroprotective potential of this compound, with in vivo models providing crucial validation of its therapeutic promise.

Quantitative Data Summary: Neuroprotective Efficacy
ParameterIn Vitro ModelResultIn Vivo ModelDosageResultReference
Amyloid-β (Aβ) Levels--LPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant reduction[1][2]
IL-1β LevelsLPS-stimulated macrophagesSignificant reductionLPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant reduction[3]
IL-6 LevelsLPS-stimulated macrophagesSignificant reductionLPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant reduction[3]
TNF-α LevelsLPS-stimulated macrophagesSignificant reductionLPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant reduction[3]
Brain-Derived Neurotrophic Factor (BDNF)--LPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant increase
GABRA1 mRNA--LPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant upregulation
5-HT2A mRNA--LPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant upregulation
5-HT2C mRNA--LPS-induced memory-impaired mice10, 20, 40 mg/kgSignificant upregulation
Experimental Protocols

LPS-Induced Neuroinflammation in Mice: To validate the neuroprotective effects of DMF, memory impairment was induced in mice using lipopolysaccharide (LPS). DMF was administered at doses of 10, 20, and 40 mg/kg for 21 days. Cognitive functions were assessed using the Morris Water Maze (MWM) and Open Field Test (OFT). Following behavioral testing, brain tissues were collected for analysis. Levels of Aβ, pro-inflammatory markers (IL-1β, IL-6, TNF-α), and BDNF were measured by enzyme-linked immunosorbent assay (ELISA). The expression of target genes (GABRA1, 5-HT2A, 5-HT2C) was determined by RT-PCR.

Signaling Pathway

neuroprotection_pathway cluster_inflammation Inflammatory Cascade cluster_neurotransmission Neurotransmission LPS LPS TNFa TNF-α LPS->TNFa IL1b IL-1β LPS->IL1b IL6 IL-6 LPS->IL6 Abeta Amyloid-β LPS->Abeta DMF This compound DMF->TNFa DMF->IL1b DMF->IL6 GABRA1 GABRA1 DMF->GABRA1 HT2A 5-HT2A DMF->HT2A HT2C 5-HT2C DMF->HT2C BDNF BDNF DMF->BDNF DMF->Abeta Neuroprotection Neuroprotection TNFa->Neuroprotection IL1b->Neuroprotection IL6->Neuroprotection GABRA1->Neuroprotection HT2A->Neuroprotection HT2C->Neuroprotection BDNF->Neuroprotection Abeta->Neuroprotection

Caption: Neuroprotective mechanism of this compound.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data Summary: Anti-inflammatory Efficacy
ParameterIn Vitro ModelResultIn Vivo ModelDosageResultReference
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesReduction---
Prostaglandin E2 (PGE2)LPS-stimulated macrophagesReductionRat pleurisy model-Marked inhibition of biosynthesis
TNF-α ProductionLPS-stimulated macrophagesReductionAged mice25 & 50 mg/kgDecreased serum and muscle levels
IL-1β ProductionLPS-stimulated macrophagesReduction---
IL-6 ProductionLPS-stimulated macrophagesReductionAged mice25 & 50 mg/kgDecreased serum and muscle levels
Paw Edema--Rat paw edema model-Comparable effect to aspirin
Leukocyte Migration--Rat pleurisy model-Interference with migration
Experimental Protocols

Cytotoxicity Assay (MTT Assay): To assess the cytotoxic effects of 5,7-dimethoxyflavone, HepG2 liver cancer cells were seeded in 96-well plates. The cells were then treated with various concentrations of the compound for 24, 48, or 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.

Signaling Pathway

anti_inflammatory_pathway cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK DMF This compound DMF->NFkB DMF->MAPK NO NO NFkB->NO PGE2 PGE2 NFkB->PGE2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 MAPK->NO MAPK->PGE2 MAPK->TNFa MAPK->IL1b MAPK->IL6 Inflammation Inflammation NO->Inflammation PGE2->Inflammation TNFa->Inflammation IL1b->Inflammation IL6->Inflammation

Caption: Anti-inflammatory signaling of this compound.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound as an anticancer agent, primarily through the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data Summary: Anticancer Efficacy
ParameterIn Vitro ModelConcentrationResultReference
Cytotoxicity (IC50)HepG2 liver cancer cells25 µM-
ApoptosisHepG2 liver cancer cells-Induction
Cell ProliferationHepG2 liver cancer cells-Inhibition
Reactive Oxygen Species (ROS)HepG2 liver cancer cells-Generation
Mitochondrial Membrane PotentialHepG2 liver cancer cells-Reduction
ProliferationVK2/E6E7 and End1/E6E7 cells0-100 µM (48h)Inhibition
ApoptosisVK2/E6E7 and End1/E6E7 cells0-100 µM (48h)Induction
Oxidative StressVK2/E6E7 and End1/E6E7 cells0-100 µM (48h)Induction
Experimental Protocols

Cell Cycle Analysis: The effect of this compound on the cell cycle of cancer cells is determined by flow cytometry. Cells are treated with the compound for a specified time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of the cells is then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram

anticancer_workflow cluster_assays In Vitro Assays cluster_outcomes Observed Effects start Cancer Cell Lines (e.g., HepG2) treatment Treatment with This compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ros ROS Detection Assay treatment->ros mmp Mitochondrial Membrane Potential Assay treatment->mmp cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle inhibit_prolif Inhibition of Cell Proliferation mtt->inhibit_prolif induce_apoptosis Induction of Apoptosis apoptosis->induce_apoptosis increase_ros Increased ROS Production ros->increase_ros reduce_mmp Reduced Mitochondrial Membrane Potential mmp->reduce_mmp arrest_cycle Cell Cycle Arrest cell_cycle->arrest_cycle

Caption: Workflow for in vitro anticancer evaluation.

Metabolic Regulation

This compound has demonstrated significant potential in regulating metabolic disorders, including diabetes, obesity, and sarcopenia, in various in vivo models.

Quantitative Data Summary: Metabolic Regulation Efficacy
ParameterIn Vivo ModelDosageResultReference
Blood GlucoseStreptozotocin-induced diabetic rats50 mg/kg52.61% reduction
100 mg/kg64.01% reduction
Plasma InsulinStreptozotocin-induced diabetic rats50 mg/kg22.67% increase
100 mg/kg63.08% increase
Glycosylated HemoglobinStreptozotocin-induced diabetic rats50 mg/kg50% reduction
100 mg/kg49.17% reduction
Body Weight GainHigh-fat diet mice50 mg/kg/day (6 weeks)Decrease
Fatty LiverHigh-fat diet mice50 mg/kg/day (6 weeks)Inhibition
Grip StrengthAged mice (sarcopenia)25 & 50 mg/kgIncrease
Running EnduranceAged mice (sarcopenia)25 & 50 mg/kgIncrease
Muscle VolumeAged mice (sarcopenia)25 & 50 mg/kgIncrease
Experimental Protocols

Streptozotocin-Induced Diabetic Rat Model: Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin. Diabetic rats were then treated orally with 5,7-dimethoxyflavone at doses of 50 and 100 mg/kg body weight for 60 days. Blood glucose levels were monitored regularly. At the end of the treatment period, blood samples were collected to measure plasma insulin, C-peptide, total protein, hemoglobin, and glycosylated hemoglobin. Serum levels of triglycerides, total cholesterol, and lipoproteins were also determined. Histopathological examination of the pancreas was performed to assess the integrity of β-cells.

High-Fat Diet-Induced Obese Mouse Model: To investigate the anti-obesity effects, mice were fed a high-fat diet (HFD) to induce obesity. A subset of these mice then received oral administration of 5,7-dimethoxyflavone. Body weight, fat mass, and food intake were monitored throughout the study. At the end of the experiment, tissues such as liver, adipose tissue, and skeletal muscle were collected for further analysis, including histopathology and gene expression studies related to lipid metabolism and mitochondrial function.

Logical Relationship Diagram

metabolic_regulation cluster_diabetes Anti-Diabetic Effects cluster_obesity Anti-Obesity Effects cluster_sarcopenia Anti-Sarcopenic Effects DMF This compound blood_glucose ↓ Blood Glucose DMF->blood_glucose insulin ↑ Insulin DMF->insulin glyco_hb ↓ Glycosylated Hb DMF->glyco_hb body_weight ↓ Body Weight Gain DMF->body_weight fatty_liver ↓ Fatty Liver DMF->fatty_liver lipid_acc ↓ Lipid Accumulation DMF->lipid_acc muscle_mass ↑ Muscle Mass DMF->muscle_mass grip_strength ↑ Grip Strength DMF->grip_strength endurance ↑ Endurance DMF->endurance

Caption: Pleiotropic effects of this compound on metabolism.

References

Head-to-head comparison of different 5,7-Dimethoxyflavanone extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction of a Promising Bioactive Compound

5,7-Dimethoxyflavanone, a significant bioactive polymethoxyflavone predominantly found in the rhizomes of Kaempferia parviflora (black ginger), has garnered considerable attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The efficient extraction of this compound is a critical first step for research and development. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.

Performance Comparison of Extraction Techniques

The choice of extraction technique significantly impacts the yield of this compound, as well as the overall composition of the extract. The following tables summarize quantitative data from various studies, offering a comparative overview of different methods.

Table 1: Comparison of Maceration Conditions for this compound Extraction

Solvent System (Ethanol v/v)Extraction TimeThis compound Yield ( g/100 mL of concentrated extract)
25%7 days1.11 ± 0.02[1][2]
50%7 days2.14 ± 0.43[1][2]
75%7 days3.49 ± 0.70
95%7 days48.10 ± 9.62

Table 2: Comparison of Sonication-Assisted Extraction (SAE) Conditions for this compound Extraction

Extraction TimeThis compound Yield ( g/100 mL of concentrated extract)
15 min0.11 ± 0.02
30 min0.14 ± 0.02
45 min0.29 ± 0.02
Hot water (45 min)0.03 ± 0.01

Table 3: Comparison of Advanced Extraction Techniques for Methoxyflavones from Kaempferia parviflora

Extraction MethodKey ParametersOutcomeReference
Microwave-Assisted Extraction (MAE) Water, 360 W, 2 min, 10:1 solvent-to-feed ratio16.72% yield of crude extract
Soxhlet Extraction 95% Ethanol9.57 ± 1.49 g/100 g dry weight (ethanolic extract yield)
2.15 ± 0.64 g/100 g of dry rhizomes (5,7-dimethoxyflavone content)
Supercritical Fluid Extraction (SFE) 60°C, 300 barHighest extraction yield, with polymethoxyflavone content up to 85% in the extract

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Protocol 1: Maceration

Maceration is a conventional and straightforward extraction method.

  • Sample Preparation: Weigh 10 g of dried and powdered Kaempferia parviflora rhizomes.

  • Extraction: Place the powder into an airtight container and add 100 mL of 95% ethanol (1:10 w/v solid-to-solvent ratio).

  • Incubation: Seal the container and keep it at room temperature for 7 days, with occasional shaking to enhance extraction efficiency.

  • Filtration: After 7 days, filter the mixture to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the final extract.

Protocol 2: Sonication-Assisted Extraction (SAE)

SAE utilizes ultrasonic waves to improve extraction efficiency.

  • Sample Preparation: Weigh an appropriate amount of dried and powdered Kaempferia parviflora rhizomes.

  • Extraction: Immerse the powder in 95% v/v ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sonication bath.

  • Sonication: Apply ultrasonic waves at a frequency of 40 kHz for a duration of 15 to 45 minutes.

  • Filtration and Concentration: Following sonication, filter the mixture and reduce the volume of the extract using a rotary evaporator.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction technique that uses microwave energy.

  • Sample Preparation: Weigh 2 g of dried Kaempferia parviflora rhizome powder.

  • Extraction: Place the powder in a microwave extraction vessel and add 20 mL of water for a 10:1 solvent-to-feed ratio.

  • Microwave Irradiation: Set the microwave power to 360 W and the extraction time to 2 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract to remove the solid residue.

Protocol 4: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction.

  • Sample Preparation: Place a known amount of pulverized plant material into a thimble.

  • Extraction: Position the thimble in a Soxhlet apparatus with 95% ethanol as the solvent.

  • Reflux: Heat the solvent to reflux, allowing it to continuously cycle through the sample.

  • Evaporation: After extraction, filter the extract and evaporate the solvent to obtain the dried extract.

Protocol 5: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.

  • Sample Preparation: Load the extraction vessel with dried and powdered Kaempferia parviflora rhizomes.

  • Extraction: Conduct the extraction using supercritical CO2 at a temperature of 60°C and a pressure of 300 bar.

  • Collection: Collect the extract from the separator after depressurization.

Visualizing Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

G General Experimental Workflow for Extraction A Plant Material (Kaempferia parviflora rhizomes) B Drying and Grinding A->B C Extraction (Maceration, SAE, MAE, Soxhlet, SFE) B->C D Filtration / Separation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Analysis (e.g., HPLC, GC-MS) F->G G Inhibitory Effect on Inflammatory Signaling Pathways cluster_0 This compound cluster_1 Signaling Pathways DMF This compound NFkB NF-κB Pathway DMF->NFkB inhibits MAPK MAPK Pathway DMF->MAPK inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation G Activation of Mitochondrial Biogenesis Signaling KPE Kaempferia parviflora Extract SIRT1 SIRT1 KPE->SIRT1 activates AMPK AMPK KPE->AMPK activates PGC1a PGC-1α SIRT1->PGC1a activates AMPK->PGC1a activates PPARd PPARδ PGC1a->PPARd co-activates Mito Mitochondrial Biogenesis PGC1a->Mito PPARd->Mito

References

Safety Operating Guide

Essential Safety and Operational Guide for 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 5,7-Dimethoxyflavanone. It is intended for researchers, scientists, and professionals in the drug development field to ensure safe laboratory practices and mitigate potential risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure. The primary hazards are skin and eye irritation.

Table 1: Personal Protective Equipment (PPE) Requirements

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not handled in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving (especially with organic solvents)
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks throughout the experimental workflow.

2.1. Receiving and Storage Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and dark place to maintain its stability.

2.2. Handling and Preparation Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders. When dissolving the compound, add the solvent to the powder slowly to avoid splashing. All prepared solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

2.3. Spill Management In the event of a spill, evacuate the immediate area. For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should be decontaminated after cleanup. For large spills, follow your institution's emergency procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste.

Experimental Protocols

4.1. Solubility and Stock Solution Preparation this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol[1]. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, a homogeneous suspension can be prepared in a vehicle like carboxymethylcellulose sodium (CMC-Na)[2].

4.2. Cell Viability Assay (MTT Assay) This protocol is adapted from a study on the anticancer activity of 5,7-dimethoxyflavone on HepG2 liver cancer cells[3].

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) and incubate for 24 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an appropriate time to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

4.3. Anti-inflammatory Activity Assay (Nitric Oxide Production) This protocol is based on general methods for assessing the anti-inflammatory effects of flavonoids.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite Quantification: After a 24-hour incubation, collect the cell culture supernatant. Determine the concentration of nitric oxide by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm with a microplate reader. A standard curve with sodium nitrite should be used for quantification.

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Dark Place Receive_Inspect->Store Weigh_Solid Weigh Solid in Fume Hood Store->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Collect_Solid_Waste Collect Solid Waste Weigh_Solid->Collect_Solid_Waste Contaminated PPE/materials Perform_Assay Perform Experiment/Assay Prepare_Solution->Perform_Assay Prepare_Solution->Collect_Solid_Waste Contaminated PPE/materials Perform_Assay->Collect_Solid_Waste Contaminated PPE/materials Collect_Liquid_Waste Collect Liquid Waste Perform_Assay->Collect_Liquid_Waste EHS_Pickup EHS Waste Pickup Collect_Solid_Waste->EHS_Pickup Collect_Liquid_Waste->EHS_Pickup

Spill_Response Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill_Occurs->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Evacuate_Large Evacuate Area & Follow Institutional Emergency Protocol Small_Spill->Evacuate_Large No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill with Appropriate Materials Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste as Hazardous Material Clean_Up->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.